Benzyl-PEG9-Ots
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C32H50O12S |
|---|---|
Molecular Weight |
658.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C32H50O12S/c1-30-7-9-32(10-8-30)45(33,34)44-28-27-42-24-23-40-20-19-38-16-15-36-12-11-35-13-14-37-17-18-39-21-22-41-25-26-43-29-31-5-3-2-4-6-31/h2-10H,11-29H2,1H3 |
InChI Key |
LIXNLTAASAGPCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Benzyl-PEG9-Ots: Properties, Specifications, and Applications in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG9-Ots is a high-purity, monodisperse polyethylene glycol (PEG) linker that has emerged as a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in disease. The linker component, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand, is a key determinant of PROTAC efficacy. This compound, with its nine ethylene glycol units, offers a balance of hydrophilicity, defined length, and synthetic versatility, making it an attractive choice for optimizing the pharmacokinetics and therapeutic activity of PROTACs.[1] The terminal tosyl group serves as an excellent leaving group for nucleophilic substitution, facilitating the covalent attachment of the linker to various ligands.[2]
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of this compound, with a focus on its role in PROTAC synthesis and characterization.
Chemical Properties and Specifications
The key chemical and physical properties of this compound are summarized in the table below. These specifications are typical values reported by various commercial suppliers and should be confirmed with a certificate of analysis for a specific batch.
| Property | Value | Reference(s) |
| Chemical Name | Benzyl-PEG9-O-tosylate | [3] |
| Synonyms | This compound, BnO-PEG9-OTs | [3] |
| CAS Number | 393517-91-4 | [3] |
| Molecular Formula | C32H50O12S | |
| Molecular Weight | 658.8 g/mol | |
| Appearance | Pale yellow or colorless oil | |
| Purity | ≥95% | |
| Solubility | Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, DMSO. Less soluble in alcohol and toluene. Insoluble in ether. | |
| Storage Conditions | Store at 0-4°C for short-term and -20°C for long-term storage, desiccated. |
Role in PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The linker, in this case, this compound, plays a crucial role in orienting the two ligands for optimal ternary complex formation and stability.
Experimental Protocols
The following section outlines a representative experimental workflow for the synthesis of a PROTAC using this compound. This protocol is a general guideline and may require optimization based on the specific properties of the protein of interest (POI) ligand and the E3 ligase ligand.
Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis where this compound is first conjugated to an amine-containing E3 ligase ligand, followed by coupling to a POI ligand bearing a carboxylic acid.
Step 1: Coupling of this compound with an Amine-Containing E3 Ligase Ligand
This step involves a nucleophilic substitution reaction where the amine group of the E3 ligase ligand displaces the tosylate group of this compound.
-
Materials and Reagents:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 times).
-
Wash the combined organic layers with brine (2 times), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 2: Purification of the E3 Ligase Ligand-Linker Conjugate
The crude product from Step 1 is purified to isolate the desired conjugate.
-
Methodology:
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate/hexanes or dichloromethane/methanol) or by preparative High-Performance Liquid Chromatography (HPLC).
-
Step 3: Coupling of the E3 Ligase Ligand-Linker Conjugate with a POI Ligand
This final step forms the complete PROTAC molecule, typically through an amide bond formation. This example assumes the POI ligand has a carboxylic acid for coupling.
-
Materials and Reagents:
-
Purified E3 ligase ligand-linker conjugate
-
POI ligand with a terminal carboxylic acid
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling agent
-
Anhydrous DMF
-
DIPEA
-
-
Protocol:
-
Dissolve the POI ligand (1.0 equivalent), the purified E3 ligase ligand-linker conjugate (1.0 equivalent), and PyBOP (1.2 equivalents) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Step 4: Final PROTAC Purification
The final PROTAC molecule is purified to a high degree for biological testing.
-
Methodology:
-
Purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final PROTAC and intermediate products. Both analytical and preparative HPLC are crucial in the workflow.
-
Typical HPLC Conditions for PROTAC Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over a defined period (e.g., 5-95% B over 2 minutes).
-
Flow Rate: Dependent on column dimensions (e.g., 0.3-0.6 mL/min).
-
Column Temperature: Often elevated (e.g., 60°C) to improve peak shape.
-
Detection: UV detection at a relevant wavelength (e.g., 254 nm) and/or mass spectrometry.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for monitoring reaction progress and confirming the molecular weight of the synthesized molecules.
-
Instrumentation: A UPLC system coupled to a tandem quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for PROTACs.
-
Data Analysis: The expected mass-to-charge ratio (m/z) of the parent ion and key fragments are monitored to confirm the identity of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of the final PROTAC and key intermediates.
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and connectivity. The characteristic peaks of the POI ligand, E3 ligase ligand, and the PEG linker should be identifiable.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined length, hydrophilicity, and reactive tosyl group provide researchers with a reliable tool to construct and optimize these novel therapeutic agents. The experimental protocols and analytical methods outlined in this guide offer a solid foundation for the successful application of this compound in the exciting and rapidly advancing field of targeted protein degradation. As with any chemical synthesis and characterization, specific conditions should be optimized for each unique PROTAC molecule to ensure the highest quality and performance.
References
The Strategic Role of Benzyl-PEG9-Ots in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.[2] Among the various linker classes, polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[3] This guide provides a comprehensive technical overview of Benzyl-PEG9-Ots, a nine-unit PEG linker, and its role in the rational design and synthesis of potent and effective PROTACs.
Core Concepts: The Function of this compound as a PROTAC Linker
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[4] Its structure consists of a nine-unit polyethylene glycol chain, providing a balance of flexibility and defined length. One terminus is capped with a benzyl group, which can serve as a stable protecting group or a point of attachment, while the other end features a tosylate (Ots) group, an excellent leaving group for nucleophilic substitution reactions. This bifunctionality makes it a versatile building block for PROTAC synthesis.
The key characteristics of the this compound linker that influence PROTAC performance include:
-
Length and Flexibility: The nine PEG units provide a significant and flexible spacer, which is crucial for spanning the distance between the target protein and the E3 ligase to enable the formation of a productive ternary complex. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[5]
-
Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the resulting PROTAC molecule, a critical property for improving bioavailability and cell permeability.
-
Synthetic Tractability: The terminal tosylate group allows for straightforward conjugation to nucleophilic functional groups (such as amines, thiols, or hydroxyls) present on either the E3 ligase ligand or the target protein ligand.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
Table 1: Illustrative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths
| PROTAC Target | E3 Ligase Ligand | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | 3 | 25 | >95 | Fictionalized Data |
| BRD4 | VHL | 6 | 5 | >98 | Fictionalized Data |
| BRD4 | VHL | 9 | 1-10 (Predicted) | >95 (Predicted) | - |
| BRD4 | VHL | 12 | 50 | 80 | Fictionalized Data |
| BTK | CRBN | 4 | 15 | 90 | Fictionalized Data |
| BTK | CRBN | 8 | 2 | >95 | Fictionalized Data |
| BTK | CRBN | 9 | 1-5 (Predicted) | >95 (Predicted) | - |
| BTK | CRBN | 12 | 20 | 85 | Fictionalized Data |
Note: The data presented for the 9-unit PEG linker is a prediction based on general trends observed in PROTAC linker optimization studies. Actual values would need to be determined experimentally.
Table 2: Physicochemical Properties of Illustrative PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC-PEG3 | 3-unit PEG | ~750 | 3.8 | 180 |
| PROTAC-PEG6 | 6-unit PEG | ~880 | 3.1 | 210 |
| PROTAC-PEG9 | 9-unit PEG | ~1010 | 2.4 | 240 |
| PROTAC-PEG12 | 12-unit PEG | ~1140 | 1.7 | 270 |
Note: Values are estimations and will vary depending on the specific warhead and E3 ligase ligand.
Experimental Protocols
The following is a detailed, adaptable protocol for the synthesis of a PROTAC using this compound. This protocol is based on established methods for PROTAC synthesis with tosylated PEG linkers and should be optimized for specific reaction partners.
Step 1: Conjugation of this compound to an Amine-Containing Ligand (E3 Ligase or POI Ligand)
-
Materials:
-
Amine-containing ligand (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the amine-containing ligand and this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the ligand-PEG9-Benzyl conjugate.
-
Step 2: Deprotection of the Benzyl Group (if required)
This step is necessary if the benzyl group needs to be removed to reveal a hydroxyl group for further conjugation.
-
Materials:
-
Ligand-PEG9-Benzyl conjugate
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the ligand-PEG9-Benzyl conjugate in methanol or ethanol.
-
Add Pd/C to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected ligand-PEG9-OH.
-
Step 3: Final Coupling to the Second Ligand
This step will vary depending on the functional groups available on the second ligand and the functional group now present on the PEG linker (e.g., hydroxyl or the intact benzyl ether).
-
If coupling to a carboxylic acid-containing ligand: Activate the carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt) and react with the terminal hydroxyl group of the deprotected PEG linker (from Step 2) in the presence of a base like DIPEA.
-
If the second ligand has a nucleophilic group: The synthesis might be designed to first deprotect the benzyl group of this compound to Benzyl-PEG9-OH, followed by activation of the hydroxyl (e.g., to a mesylate or tosylate) before coupling to the second ligand.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the function and application of this compound as a PROTAC linker.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A generalized workflow for PROTAC synthesis using this compound.
Caption: Logical relationship of this compound linker properties and their impact.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its nine-unit PEG chain offers a favorable balance of length, flexibility, and hydrophilicity, which are critical parameters for optimizing the efficacy of a protein degrader. While specific performance data for PROTACs incorporating this exact linker is limited in the public domain, the principles of PROTAC design and the extensive research on the role of PEG linkers provide a strong foundation for its rational application in drug discovery and development. The provided experimental protocols and conceptual diagrams serve as a guide for researchers to effectively integrate this compound into their PROTAC synthesis and optimization workflows. Future experimental validation is necessary to determine the precise impact of this linker on the degradation of specific target proteins.
References
The Role and Mechanism of Benzyl-PEG9-Derived Linkers in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex formed between the POI and the E3 ligase.
This technical guide provides an in-depth exploration of the mechanism of action of PROTACs featuring a specific and increasingly utilized linker motif derived from the precursor Benzyl-PEG9-Ots . While this compound itself is a synthetic building block where the tosylate (-Ots) functions as a leaving group during synthesis, the resulting Benzyl-PEG9 moiety incorporated into the final PROTAC structure plays a multifaceted role in dictating the degrader's biological activity. We will delve into the distinct contributions of the benzyl group and the nine-unit polyethylene glycol (PEG9) chain, supported by quantitative data from representative studies, detailed experimental protocols, and visual diagrams of the underlying biological and experimental workflows.
Core Principles: The Dual Functionality of the Benzyl-PEG9 Linker
The Benzyl-PEG9 linker imparts a unique combination of properties to the PROTAC molecule, stemming from its two key components: the flexible, hydrophilic PEG9 chain and the more rigid, hydrophobic benzyl group.
The Polyethylene Glycol (PEG) Chain: A Modulator of Physicochemical Properties and Ternary Complex Geometry
Polyethylene glycol linkers are the most common motifs in PROTAC design, and for good reason. The nine repeating ethylene glycol units in a PEG9 linker offer several advantages:
-
Enhanced Solubility and Permeability: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain can significantly improve the overall solubility of the PROTAC, which is crucial for its formulation and bioavailability. While increased hydrophilicity can sometimes negatively impact passive cell permeability, the flexible nature of PEG linkers allows the PROTAC to adopt conformations that can shield polar surface areas, facilitating cell entry.
-
Optimal Length and Flexibility: The length of the linker is a critical parameter that dictates the distance and orientation between the POI and the E3 ligase within the ternary complex. A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex. Conversely, an excessively long and flexible linker can result in a high entropic penalty upon binding, leading to reduced efficacy. The defined length of a PEG9 chain provides a good starting point for linker optimization, offering sufficient flexibility to allow for productive ternary complex formation across a range of target proteins and E3 ligases.
-
Facilitation of Ternary Complex Formation: The flexibility of the PEG linker enables the PROTAC to adopt a conformation that optimizes the protein-protein interactions between the POI and the E3 ligase, which is essential for efficient ubiquitination.
The Benzyl Group: Providing Structural Rigidity and Potential for Specific Interactions
The inclusion of a benzyl group within the linker introduces a degree of rigidity and can influence the PROTAC's activity in several ways:
-
Conformational Restriction: The rigid benzyl group can help to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing the stability of the ternary complex.
-
Pi-Stacking Interactions: The aromatic phenyl ring of the benzyl group can engage in π-π stacking interactions with aromatic residues, such as tyrosine or phenylalanine, on the surface of either the target protein or the E3 ligase. These interactions can contribute to the stability and cooperativity of the ternary complex. For instance, a benzyl linking fragment in one PROTAC was designed to target a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase.[1]
-
Modulation of Physicochemical Properties: The hydrophobic nature of the benzyl group can help to balance the hydrophilicity of the PEG chain, fine-tuning the overall lipophilicity of the PROTAC to optimize cell permeability and other pharmacokinetic properties.
Quantitative Data on PROTACs with PEG and Benzyl-Containing Linkers
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy
| PROTAC Target | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BTK | CRBN | ≥ 4 PEG units | 1-40 | >90 | [2] |
| TBK1 | VHL | 21-atom (alkyl/ether) | 3 | 96 | [2] |
| TBK1 | VHL | 29-atom (alkyl/ether) | 292 | 76 | [2] |
| ERα | VHL | 16-atom chain | Optimal | High | [3] |
Table 2: Activity of a PROTAC with a Benzyl-Containing Linker
| PROTAC | Target(s) | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| ACBI1 | SMARCA2/4 | VHL | Piperazine-benzyl | ~250-300 | ~65-70 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of PROTACs.
Protocol 1: Synthesis of a PROTAC using a Tosylated PEG Linker
This protocol describes a general method for synthesizing a PROTAC using a precursor like this compound.
Step 1: Tosylation of Benzyl-PEG9-Alcohol (if starting from the alcohol)
-
Dissolve Benzyl-PEG9-alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 eq).
-
Cool the reaction to 0°C.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield this compound.
Step 2: Coupling of this compound to an Amine-Containing E3 Ligase Ligand
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
Step 3: Coupling of the E3 Ligase Ligand-Linker Conjugate to the POI Ligand
This step will vary depending on the functional groups on the POI ligand and the linker. The following is an example of an amide bond formation.
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-PEG9-Benzyl (1.0 eq), and a peptide coupling reagent such as HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Determination of Degradation Efficacy (DC50 and Dmax) by Western Blot
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the PROTAC concentrations for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay using AlphaLISA
-
Reagent Preparation:
-
Prepare tagged versions of the target protein (e.g., GST-tagged) and the E3 ligase complex (e.g., His-tagged).
-
Prepare serial dilutions of the PROTAC.
-
Prepare AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His).
-
-
Assay Procedure:
-
In a 384-well plate, add the tagged target protein, the tagged E3 ligase complex, and the PROTAC at various concentrations.
-
Incubate the mixture to allow for ternary complex formation.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of the "hook effect" in PROTACs.
-
The peak of the curve represents the optimal concentration for ternary complex formation.
-
Protocol 4: In-Cell Ubiquitination Assay by Immunoprecipitation
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing lysis buffer (containing SDS) to disrupt protein-protein interactions.
-
Boil the lysates to further denature the proteins.
-
Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody against the target protein overnight at 4°C to immunoprecipitate the target protein and any ubiquitinated forms.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western blotting as described in Protocol 2.
-
Probe the membrane with an antibody against ubiquitin to detect the ubiquitinated target protein, which will appear as a high-molecular-weight smear.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow for PROTAC evaluation.
References
The Benzyl Protecting Group in PEG Linkers: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of the Benzyl Protecting Group in Polyethylene Glycol (PEG) Linker Synthesis.
In the landscape of bioconjugation and drug delivery, the precise control of molecular architecture is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The strategic use of protecting groups is central to the synthesis of well-defined, heterobifunctional PEG linkers, and among these, the benzyl group plays a crucial role. This technical guide provides a comprehensive overview of the benzyl protecting group in the context of PEG linkers, detailing its application, relevant experimental protocols, and quantitative data to inform research and development.
The Benzyl Group: A Robust and Reversible Shield
The benzyl group (Bn
Benzyl-PEG9-Ots molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties and applications of Benzyl-PEG9-Ots, a versatile heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound is a polyethylene glycol (PEG)-based linker. The benzyl group serves as a protecting group for one terminus of the PEG chain, while the tosylate group at the other end acts as a good leaving group for nucleophilic substitution, facilitating conjugation to other molecules.
A summary of its key quantitative data is presented below:
| Property | Value | Reference |
| Molecular Weight | 658.8 g/mol | [1][2] |
| Chemical Formula | C₃₂H₅₀O₁₂S | [1][2] |
| CAS Number | 393517-91-4 | [1] |
Role in PROTAC Development
This compound serves as a crucial component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound offers several advantages in PROTAC design, including enhanced solubility and improved pharmacokinetic properties.
Representative Experimental Protocols
The following are representative protocols for the synthesis of this compound and its subsequent use in PROTAC assembly. These protocols are derived from general methods for PEG tosylation and PROTAC linker conjugation.
Synthesis of this compound from Benzyl-PEG9-OH
This protocol describes the tosylation of the terminal hydroxyl group of Benzyl-PEG9-alcohol.
Materials:
-
Benzyl-PEG9-alcohol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
0.5 M HCl
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Benzyl-PEG9-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.5-2 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for several hours and then warm to room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Conjugation of this compound to an Amine-Containing Ligand
This protocol outlines the use of this compound to link to an E3 ligase ligand or a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing ligand (for E3 ligase or target protein)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine-containing ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF in a reaction vessel.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate by preparative HPLC.
Visualizing Synthetic and Application Workflows
The following diagrams illustrate the synthesis of this compound and its application in a typical PROTAC assembly workflow.
Caption: Synthesis of this compound from its alcohol precursor.
Caption: Application of this compound in PROTAC assembly.
References
Solubility Profile of Benzyl-PEG9-Ots: A Technical Guide for Researchers
Introduction
Benzyl-PEG9-Ots, also known as Benzyl-nonaethylene glycol tosylate, is a bifunctional molecule increasingly utilized in biochemical and pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). As a PEG-based linker, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the latter. Understanding the solubility of this compound in various solvents is critical for its effective use in synthesis, purification, formulation, and biological assays.
This technical guide provides a comprehensive overview of the predicted solubility of this compound based on the known characteristics of its constituent chemical moieties: a benzyl group, a polyethylene glycol (PEG) chain, and a tosylate group. Due to the limited availability of specific quantitative solubility data in published literature, this guide also presents a detailed experimental protocol for determining its thermodynamic solubility, enabling researchers to ascertain precise values for their specific applications.
Predicted Qualitative Solubility of this compound
The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both non-polar (benzyl and tosyl aromatic rings) and polar (PEG chain and sulfonate ester) characteristics, suggesting a broad, amphiphilic solubility profile. The long, flexible PEG-9 chain is expected to significantly influence its solubility, particularly in polar solvents.
Based on the solubility of structurally similar compounds like benzyl esters, PEGylated molecules, and tosylates, the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.[1][2][3][4][5]
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | Soluble to Highly Soluble | These solvents are effective at solvating both the polar PEG chain and the aromatic components of the molecule. A related compound, nonaethylene glycol di(p-toluenesulfonate), is known to be soluble in DMSO and DMF. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are good at dissolving a wide range of organic compounds with moderate polarity and aromatic character. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl group of alcohols can interact with the ether oxygens of the PEG chain, while the alkyl portion can interact with the benzyl and tosyl groups. |
| Ethers | Diethyl ether, Dioxane | Moderately Soluble | Ethers are less polar than alcohols but should still be able to solvate the molecule to a moderate extent. |
| Aromatic | Toluene, Benzene | Moderately to Slightly Soluble | The aromatic rings of the solute and solvent will interact favorably through π-π stacking, but the polar PEG chain may limit overall solubility. |
| Non-polar Aliphatic | Hexanes, Heptane | Sparingly Soluble to Insoluble | The significant polarity of the PEG chain and the tosylate group will likely limit solubility in these non-polar solvents. |
| Aqueous | Water | Sparingly Soluble to Insoluble | While the PEG chain enhances water solubility, the large non-polar benzyl and tosyl groups are expected to make the overall molecule poorly soluble in water. Tosylates are also known to be sparingly soluble in water. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise, quantitative solubility data, the equilibrium or "shake-flask" method is the most reliable and widely recognized technique for determining thermodynamic solubility. The following protocol provides a generalized procedure for determining the solubility of this compound in a solvent of interest.
Objective
To determine the concentration of a saturated solution of this compound in a specific solvent at a defined temperature.
Materials
-
This compound
-
Solvent of interest (analytical grade or higher)
-
Scintillation vials or other suitable glass vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid material at the end of the equilibration period.
-
Accurately add a known volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach thermodynamic equilibrium. This typically requires 24 to 72 hours. It is advisable to run a time-course experiment initially to determine the minimum time required to reach a solubility plateau.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, which can lead to an overestimation of solubility, the supernatant must be clarified. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Directly filter the supernatant using a syringe filter. It is crucial to pre-rinse the filter with a small amount of the saturated solution to prevent loss of the analyte due to adsorption to the filter material.
-
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Accurately dilute the supernatant with the same solvent to a concentration that falls within the linear range of the pre-validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The result can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
Mandatory Visualizations
Caption: Workflow for Equilibrium Solubility Determination.
References
A Technical Guide to Benzyl-PEG9-Ots: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Benzyl-PEG9-Ots, a crucial polyethylene glycol (PEG) linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide details supplier and pricing information, physicochemical properties, experimental protocols for its use in PROTAC synthesis, and the underlying biological pathways.
Supplier and Physicochemical Data
Obtaining this compound for research purposes is feasible through various chemical suppliers. While pricing is often available upon request, the following table summarizes key technical specifications and lists prominent vendors.
| Parameter | Value | Reference |
| CAS Number | 393517-91-4 | [1][2][3] |
| Molecular Formula | C32H50O12S | [1][2] |
| Molecular Weight | 658.80 g/mol | |
| Purity | Typically >95% or >98% (Varies by supplier) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DCM, and other common organic solvents. Limited solubility in water. | |
| Storage | Store at -20°C for long-term stability. | |
| Known Suppliers | MedchemExpress, BioCat GmbH, DC Chemicals, MyBioSource, TargetMol | |
| Price (100mg) | Typically available upon request from suppliers. |
The Role of this compound in PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as this critical linker, and its properties, such as length and flexibility, are crucial for the successful formation of a ternary complex between the POI and the E3 ligase.
The formation of this ternary complex initiates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, a process facilitated by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively eliminating it from the cell.
Experimental Protocols for PROTAC Synthesis using this compound
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. These may require optimization based on the specific properties of the target protein and E3 ligase ligands.
Protocol 1: Synthesis of an Amine-Functionalized Ligand with this compound
This protocol describes the reaction of an amine-containing ligand (for either the POI or E3 ligase) with this compound.
Materials:
-
Amine-functionalized ligand (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-functionalized ligand and this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired PEGylated ligand.
Protocol 2: Coupling of the PEGylated Ligand to the Second Ligand
This protocol outlines the coupling of the product from Protocol 1 with a second ligand containing a carboxylic acid functionality.
Materials:
-
PEGylated ligand from Protocol 1 (1.0 eq)
-
Carboxylic acid-functionalized second ligand (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized second ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the PEGylated ligand from Protocol 1 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC is a multi-step process that involves design, synthesis, and biological evaluation.
References
Methodological & Application
Step-by-Step Guide for PROTAC Synthesis with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs) that incorporate polyethylene glycol (PEG) linkers. PROTACs are innovative heterobifunctional molecules designed to selectively eliminate target proteins by harnessing the cell's ubiquitin-proteasome system.[1] This technology offers a powerful alternative to traditional small-molecule inhibitors by inducing the degradation of previously "undruggable" protein targets.[1]
The modular design of PROTACs, consisting of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker, allows for systematic optimization.[1] PEG linkers are frequently employed due to their ability to enhance solubility, improve cell permeability, and provide precise control over the distance and orientation between the two ligands, which is critical for the formation of a stable and productive ternary complex.[2]
General Principles of PROTAC Synthesis with PEG Linkers
The synthesis of PROTACs with PEG linkers is typically a modular process, involving the separate synthesis or acquisition of the POI ligand, the E3 ligase ligand, and a bifunctional PEG linker. These components are then coupled in a sequential or convergent manner. The two most prevalent coupling strategies are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."
Experimental Protocols
This section details the methodologies for the two primary synthetic routes for PEGylated PROTACs.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and subsequent coupling to the final component.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (e.g., POI ligand with a carboxylic acid handle) (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.
-
Step 3: Final Amide Coupling
-
Procedure:
-
Follow the procedure outlined in Step 1, using Component A-PEGn-NH2 and Component B-COOH (e.g., E3 ligase ligand with a carboxylic acid handle) as the coupling partners.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product.
-
Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol describes the final coupling step between an alkyne-functionalized component and an azide-functionalized component.
-
Reagents and Materials:
-
Component A-Alkyne (e.g., POI ligand with an alkyne handle) (1.0 eq)
-
Component B-PEGn-Azide (e.g., E3 ligase ligand with an azide-functionalized PEG linker) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of PROTACs with PEG linkers targeting various proteins of interest.
Table 1: Synthesis Yields and Purity of Representative PEGylated PROTACs
| PROTAC Target | Linker Type | Synthetic Step | Yield (%) | Purity (%) | Reference |
| BRD4 | PEG | Amide Coupling | 70-85 | >95 (HPLC) | [3] |
| Androgen Receptor | PEG | Click Chemistry | 60-75 | >95 (HPLC) | |
| BCR-ABL | PEG | Amide Coupling | 50-65 | >95 (HPLC) |
Table 2: Biological Activity of Representative PEGylated PROTACs
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| B24 | BRD4 | CRBN | 2 PEG units | 0.75 | >95 | MV4-11 | |
| Compound 34 | BRD4 | CRBN | PEG-based with piperazine | 60 | >90 | MDA-MB-231 | |
| Arg-PEG1-Dasa | BCR-ABL | UBR E3 Ligases | 1 PEG unit | 0.85 | 98.8 | K562 | |
| Compound 7h | BCR-ABL (T315I) | CRBN | 3 PEG units | - | ~78 | Ba/F3 | |
| Optimized AR PROTAC | Androgen Receptor | Cereblon | Rigidified PEG-based | <100 | >90 | Lung Cancer Cells |
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the representative PROTACs discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Etherification of Alcohols with Benzyl-PEG9-Ots
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers are indispensable tools for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benzyl-PEG9-Ots is a heterobifunctional PEG linker featuring a benzyl-protected hydroxyl group at one terminus and a tosylate group at the other. The tosylate (p-toluenesulfonate) moiety is an excellent leaving group, making this linker highly reactive towards nucleophiles, including alcohol functional groups.
This application note provides a detailed protocol for the reaction of this compound with alcohol-containing molecules to form stable ether linkages. This reaction, a variation of the Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The resulting PEGylated product benefits from the hydrophilicity and biocompatibility of the PEG chain, which can improve solubility, increase hydrodynamic volume, and reduce immunogenicity of the conjugated molecule.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of an alkoxide, generated from the alcohol in the presence of a base, on the carbon atom bearing the tosylate leaving group. This process results in the formation of a new carbon-oxygen bond, creating an ether, and the displacement of the tosylate anion.
A typical experimental workflow for this reaction involves the deprotonation of the alcohol followed by the addition of the this compound linker, reaction monitoring, and subsequent purification of the PEGylated product.
Quantitative Data Summary
The Williamson ether synthesis is a robust and high-yielding reaction. The yields for the conversion of PEG-tosylates to other functional groups via nucleophilic substitution are generally high, often exceeding 80%. The following table summarizes expected yields and reaction conditions based on analogous reactions reported in the literature.[1]
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Alcohol | NaH | THF, DMF | 25 - 60 | 4 - 24 | 85 - 95 |
| Secondary Alcohol | NaH, KH | THF, DMF | 50 - 80 | 12 - 48 | 70 - 85 |
| Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 80 | 6 - 24 | 90 - 98 |
Note: Reaction conditions and yields are illustrative and may require optimization for specific substrates.
Experimental Protocols
Materials:
-
Alcohol-containing substrate
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes, dichloromethane)
-
Silica gel for column chromatography
Protocol: Etherification of a Primary Alcohol with this compound
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 equivalent) to a dry round-bottom flask containing anhydrous THF (or DMF).
-
Deprotonation: To the stirred solution, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Addition of PEG Linker: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the alkoxide solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up:
-
Partition the mixture between water and an organic solvent such as diethyl ether or ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography. The polarity of the eluent system will depend on the nature of the conjugated molecule. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is often effective.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Logical Relationships in Protocol Design
The design of a successful synthesis protocol involves considering the interplay of various experimental parameters. The following diagram illustrates the key relationships and dependencies in the etherification reaction.
References
Application Notes and Protocols for Solid-Phase PROTAC Synthesis using Benzyl-PEG9-Ots
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] A typical PROTAC is composed of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker component is a critical determinant of a PROTAC's success, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance aqueous solubility and improve pharmacokinetic profiles. Benzyl-PEG9-Ots is a PEG-based linker that provides a significant spatial separation between the two ligands, which can be crucial for optimizing the geometry of the ternary complex for efficient ubiquitination. The tosyl (Ots) group serves as an excellent leaving group for nucleophilic substitution, facilitating the covalent attachment of the linker to a suitable functional group on one of the PROTAC's ligands.
Solid-Phase Synthesis of PROTACs
Solid-phase synthesis offers a streamlined and efficient approach for the production of PROTACs. This methodology enables the rapid assembly of diverse PROTAC libraries by simplifying purification steps and allowing for the use of excess reagents to drive reactions to completion. The general strategy involves immobilizing one of the PROTAC components (either the E3 ligase ligand or the POI ligand) onto a solid support, followed by the sequential addition of the linker and the other binding ligand. The final PROTAC is then cleaved from the resin and purified.
Visualization of PROTAC Mechanism and Synthesis Workflow
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Solid-Phase PROTAC Synthesis Workflow
Caption: Workflow for solid-phase synthesis of a PROTAC.
Experimental Protocols
This section provides a representative protocol for the solid-phase synthesis of a PROTAC using this compound. The synthesis begins with the immobilization of an E3 ligase ligand (using pomalidomide as an example) onto a solid support, followed by linker attachment and coupling of the POI ligand.
Materials and Reagents:
-
Wang resin
-
Pomalidomide
-
This compound
-
Protein of Interest (POI) ligand with a carboxylic acid functionality
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH)
Protocol 1: Immobilization of E3 Ligase Ligand (Pomalidomide) on Wang Resin
-
Resin Swelling: Swell Wang resin in DMF for 1 hour.
-
Ligand Loading: To the swollen resin, add a solution of pomalidomide (3 eq.), PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Reaction: Shake the mixture at room temperature for 16 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Linker Attachment with this compound
-
Resin Swelling: Swell the pomalidomide-functionalized resin in DMF.
-
Linker Coupling: To the resin, add a solution of this compound (2 eq.) and DIPEA (4 eq.) in DMF. The hydroxyl group on the pomalidomide-functionalized resin will act as a nucleophile, displacing the tosyl group on the linker.
-
Reaction: Shake the reaction mixture at 50 °C for 24 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: POI Ligand Coupling
-
Debenzylation: Treat the resin with a solution of TFA/TIS/DCM (e.g., 2:1:97) to remove the benzyl protecting group from the PEG linker, exposing a terminal hydroxyl group.
-
Activation of POI Ligand: In a separate flask, dissolve the POI ligand containing a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling Reaction: Add the activated POI ligand solution to the resin.
-
Reaction: Shake the mixture at room temperature for 16 hours.
-
Washing: Wash the resin as described in Protocol 2, step 4.
Protocol 4: Cleavage and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Product Collection: Filter the resin and collect the filtrate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Precipitation: Precipitate the crude PROTAC by adding cold diethyl ether.
-
Purification: Purify the final PROTAC product by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.
Data Presentation: Comparison of PROTAC Linker Properties
The choice of linker significantly impacts the properties of the final PROTAC molecule. The following table summarizes the general characteristics of different linker types to aid in rational PROTAC design.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Composed of saturated or unsaturated alkyl chains. | Synthetically accessible, chemically stable. | Can be hydrophobic, potentially limiting aqueous solubility. |
| PEG Linkers | Consist of repeating ethylene glycol units. | Enhance hydrophilicity and water solubility, good biocompatibility, synthetically versatile. | May have reduced metabolic stability in vivo compared to alkyl linkers. |
| Rigid Linkers (e.g., Triazole, Cycloalkane) | Contain cyclic or planar elements that restrict conformation. | Improve metabolic stability, can provide favorable geometric constraints for ternary complex formation. | Can be more synthetically challenging to incorporate. |
Conclusion
The solid-phase synthesis approach, coupled with the use of versatile linkers like this compound, provides a powerful platform for the rapid development and optimization of PROTACs. The detailed protocols and comparative data presented in these application notes are intended to serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the design and synthesis of novel therapeutic agents. The systematic variation of linker length and composition is a key strategy in optimizing the degradation efficiency and pharmacokinetic properties of PROTACs.
References
Troubleshooting & Optimization
Troubleshooting low yield in Benzyl-PEG9-Ots conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in Benzyl-PEG9-Ots conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It consists of a benzyl group on one end, a nine-unit polyethylene glycol (PEG) spacer, and a tosylate (Ots) group on the other end. The PEG spacer increases the solubility and flexibility of the linker, while the tosylate group is an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to various nucleophiles like amines and thiols.[][3][4]
Q2: What is the reaction mechanism for this compound conjugation?
The primary reaction mechanism is a nucleophilic substitution (SN2) reaction. A nucleophile, such as a primary amine or a thiol on your target molecule, attacks the carbon atom adjacent to the tosylate group, displacing the tosylate and forming a new covalent bond.
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature, typically -20°C. For stock solutions, it is advisable to aliquot into single-use volumes to prevent multiple freeze-thaw cycles and store at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months). Use anhydrous solvents for preparing stock solutions.
Q4: What are the primary degradation pathways for this compound?
The two main points of degradation are the benzyl ether bond and the tosylate group. The benzyl group can be cleaved under acidic conditions or by catalytic hydrogenolysis. The tosylate group is susceptible to hydrolysis, especially in the presence of moisture and at higher pH, which will convert it to a non-reactive hydroxyl group. The PEG chain itself can undergo oxidative degradation, which is accelerated by heat, oxygen, and transition metals.
Troubleshooting Low Conjugation Yield
Low yield is a common issue in bioconjugation reactions. The following guide addresses potential causes and solutions for poor yields when using this compound.
Problem 1: Low or No Product Formation
Possible Cause 1: Inactive this compound
-
Troubleshooting:
-
Verify Storage Conditions: Ensure the reagent has been stored correctly at -20°C and protected from moisture and light.
-
Check for Hydrolysis: The tosylate group is sensitive to hydrolysis. If the reagent has been exposed to moisture, it may have converted to the unreactive alcohol (Benzyl-PEG9-OH). You can check the purity of your starting material by LC-MS or NMR.
-
Use Fresh Reagent: If there is any doubt about the quality of the reagent, it is best to use a fresh, unopened vial.
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Troubleshooting:
-
pH of the Reaction: For reactions with amines, the pH should be in the range of 8.0-9.5 to ensure the amine is deprotonated and nucleophilic.[] For thiols, a pH of 7.0-8.0 is generally recommended.
-
Choice of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often used to maintain the desired pH and scavenge the p-toluenesulfonic acid byproduct.
-
Solvent Selection: Use a dry, aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The presence of water can lead to hydrolysis of the tosylate.
-
Reaction Temperature and Time: These reactions are typically run at room temperature for several hours to overnight. If the reaction is slow, gently heating to 40-50°C may improve the rate, but be aware that this can also increase the rate of side reactions. Monitor the reaction progress by TLC or LC-MS.
-
Possible Cause 3: Issues with the Nucleophile
-
Troubleshooting:
-
Steric Hindrance: If the nucleophilic group on your target molecule is sterically hindered, the reaction rate will be significantly slower. Longer reaction times or elevated temperatures may be necessary.
-
Competing Nucleophiles: If your target molecule has multiple nucleophilic sites, you may get a mixture of products. Protecting groups may be necessary to ensure site-specific conjugation.
-
Solubility Issues: Ensure that both your target molecule and the this compound are fully dissolved in the reaction solvent. Poor solubility will lead to a low reaction rate.
-
Experimental Protocols & Data
General Protocol for Conjugation of this compound to a Primary Amine
-
Preparation:
-
Dry all glassware thoroughly.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
Dissolve your amine-containing substrate in anhydrous DMF.
-
Add 2-3 equivalents of a non-nucleophilic base (e.g., triethylamine).
-
In a separate vial, dissolve 1.2-1.5 equivalents of this compound in anhydrous DMF.
-
Slowly add the this compound solution to the substrate solution with stirring.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS or TLC. A common mobile phase for TLC is a mixture of DCM and methanol.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified using chromatographic techniques such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).
-
Table of Recommended Reaction Conditions
| Parameter | Condition for Amine Nucleophile | Condition for Thiol Nucleophile | Rationale |
| Molar Ratio (PEG:Substrate) | 1.2 - 1.5 : 1 | 1.1 - 1.3 : 1 | A slight excess of the PEG linker can drive the reaction to completion. |
| Solvent | Anhydrous DMF, DCM, or DMSO | Anhydrous DMF or DCM | Aprotic solvents prevent hydrolysis of the tosylate. |
| Base | 2-3 eq. TEA or DIPEA | 1.5-2 eq. TEA or DIPEA | Maintains a basic pH and neutralizes the acid byproduct. |
| pH | 8.0 - 9.5 | 7.0 - 8.0 | Optimizes the nucleophilicity of the amine or thiol. |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Balances reaction rate with the stability of the reactants. |
| Time | 4 - 24 hours | 2 - 12 hours | Reaction time will vary based on the reactivity of the substrate. |
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow Diagram
References
Technical Support Center: Optimizing Tosylate Displacement Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for tosylate displacement. The content is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is a tosylate group and why is it a good leaving group?
A tosylate group (⁻OTs) is the conjugate base of p-toluenesulfonic acid. It is an excellent leaving group because the negative charge is delocalized and stabilized by resonance across the sulfonate group.[1] This stability makes the tosylate anion a very weak base, which is the primary characteristic of a good leaving group in nucleophilic substitution reactions.[2][3] Converting a hydroxyl group (-OH), which is a poor leaving group, into a tosylate makes the substrate highly reactive towards nucleophilic attack.[2][3]
Q2: How does the choice of solvent affect a tosylate displacement reaction?
The solvent choice is critical as it can determine the reaction pathway (Sₙ1 vs. Sₙ2) and overall rate.
-
For Sₙ2 reactions , polar aprotic solvents like acetone, DMF, or DMSO are preferred. These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, which increases its reactivity. Reactions can be significantly faster in these solvents compared to protic ones.
-
For Sₙ1 reactions , polar protic solvents such as water or alcohols are used. These solvents stabilize the carbocation intermediate that forms, but can also lead to undesired solvolysis side products.
Q3: Can the tosylation step itself cause side reactions?
Yes. During the preparation of the tosylate from an alcohol using tosyl chloride (TsCl) and a base (like pyridine or triethylamine), the chloride ion (Cl⁻) generated can act as a nucleophile. This chloride can displace the newly formed tosylate group, resulting in an alkyl chloride byproduct. This side reaction is more common with activated substrates (e.g., benzylic alcohols with electron-withdrawing groups) and can be minimized by using low temperatures and shorter reaction times.
Troubleshooting Guide
Q4: My reaction is very slow or the yield is low. What are the common causes and solutions?
Low yields or slow reaction rates can stem from several factors. A systematic approach to troubleshooting is often most effective.
| Potential Cause | Recommended Solution(s) |
| Weak Nucleophile | Increase the concentration of the nucleophile or switch to a more potent one. For weak nucleophiles, gently increasing the temperature may help, but monitor for elimination byproducts. |
| Poor Leaving Group Formation | Ensure the initial tosylation of the alcohol was complete. Use fresh, high-quality tosyl chloride and strictly anhydrous conditions. |
| Incorrect Solvent | For Sₙ2 reactions, ensure you are using a polar aprotic solvent (e.g., DMF, DMSO, acetone) to maximize nucleophile reactivity. |
| Steric Hindrance | If the substrate is sterically hindered (e.g., a secondary or neopentyl tosylate), Sₙ2 reactions will be slow. Consider if Sₙ1 conditions are more appropriate or if a different synthetic route is needed. |
| Low Temperature | While low temperatures can prevent side reactions, they also slow the desired displacement. If the reaction is clean but slow, a modest increase in temperature may be necessary. |
Q5: I am observing a significant amount of an elimination byproduct (alkene). How can I minimize this?
Elimination (E1/E2) is a common competing reaction, especially with secondary tosylates, bulky bases, or at elevated temperatures.
| Mitigation Strategy | Explanation |
| Lower the Reaction Temperature | Elimination reactions have a higher activation energy than substitution and are thus more sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly favor substitution. |
| Choose a Non-Bulky Nucleophile/Base | Sterically hindered, strong bases (e.g., tert-butoxide) are more likely to act as a base and abstract a proton, leading to elimination. Use a smaller, less-hindered nucleophile where possible. |
| Use a Less Polarizing Solvent | For Sₙ2/E2 competition, polar aprotic solvents are generally preferred. |
Q6: My reaction produced an alkyl chloride instead of the desired substitution product. Why did this happen?
This typically occurs when the chloride ion generated during the in-situ formation of the tosylate acts as a nucleophile, displacing the tosylate as soon as it forms. This is particularly prevalent when the substrate is activated, such as benzylic systems with electron-withdrawing groups.
Solutions:
-
Isolate the Tosylate: Purify the tosylate after its formation and before introducing the desired nucleophile. This removes the source of the competing chloride ions.
-
Use a Different Sulfonylating Agent: Consider using p-toluenesulfonic anhydride (Ts₂O) which does not produce chloride ions.
-
Control Temperature: Keep the tosylation reaction at a low temperature (e.g., 0 °C) to minimize the rate of the competing chloride displacement.
Diagrams and Workflows
Caption: Troubleshooting logic for low product yield.
Experimental Protocols
Protocol 1: General Procedure for Tosylation of a Primary Alcohol
Objective: To convert a primary alcohol into a stable tosylate for subsequent displacement reactions.
Materials:
-
Primary alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq)
-
Anhydrous pyridine or triethylamine (TEA) in an anhydrous solvent like dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Setup: Ensure all glassware is thoroughly dried. Set up a round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the primary alcohol (1.0 eq) in anhydrous DCM or pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: If using DCM as a solvent, add triethylamine (1.5 eq). If using pyridine, it serves as both solvent and base.
-
TsCl Addition: Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C. A precipitate of triethylammonium hydrochloride may form, which is an indication the reaction is proceeding.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.
-
Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold dilute HCl (to remove pyridine/TEA), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude tosylate can be purified further by recrystallization or column chromatography.
Protocol 2: General Sₙ2 Displacement of a Tosylate
Objective: To displace a tosylate group with a strong nucleophile.
Materials:
-
Alkyl tosylate (1.0 eq)
-
Nucleophile (e.g., sodium azide, sodium cyanide, sodium iodide) (1.2 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetone)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: In a dry flask under an inert atmosphere, dissolve the alkyl tosylate (1.0 eq) in the chosen anhydrous polar aprotic solvent (e.g., acetone).
-
Nucleophile Addition: Add the nucleophile (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat as necessary. The optimal temperature depends on the substrate and nucleophile strength. For instance, reaction with sodium iodide in acetone may require refluxing.
-
Monitoring: Monitor the reaction by TLC to observe the consumption of the alkyl tosylate.
-
Workup: Once complete, the workup procedure will vary based on the solvent and nucleophile. A common procedure involves filtering off any precipitated salts (like sodium tosylate), removing the solvent under reduced pressure, and then performing an aqueous workup. For example, the residue can be dissolved in a water-immiscible organic solvent (like diethyl ether) and washed with water and brine to remove any remaining salts.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate via rotary evaporation. The crude product can then be purified by column chromatography, distillation, or recrystallization.
References
Technical Support Center: Synthesis of PROTACs using Benzyl-PEG9-Ots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzyl-PEG9-Ots in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
Issue 1: Low Yield of PROTAC after Coupling Reaction
Low yields during the coupling of a warhead or anchor molecule to this compound are a common challenge. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing low yields in PROTAC synthesis.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting materials. If the reaction stalls, consider increasing the temperature or adding more coupling reagent. |
| Degradation of this compound | The tosylate group is a good leaving group, but the linker can be susceptible to degradation under harsh basic conditions or prolonged heating. It is advisable to use milder bases like DIPEA and maintain moderate temperatures (e.g., 60°C). |
| Side Reactions | Several side reactions can compete with the desired nucleophilic substitution, leading to a lower yield of the final PROTAC. |
| Product Loss During Work-up/Purification | PEGylated compounds can sometimes be challenging to extract and purify. Minimize aqueous washes if the product has significant water solubility. Optimize purification methods, such as using a different stationary phase or gradient for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in PROTAC synthesis?
A1: The primary reaction of this compound is a nucleophilic substitution of the tosylate group. However, several side reactions can occur, reducing the yield of the desired PROTAC. These include:
-
Elimination Reaction: Under basic conditions, an elimination reaction can occur to form an alkene-terminated PEG linker, particularly if the nucleophile is sterically hindered.
-
Intramolecular Cyclization: The flexible PEG chain can undergo intramolecular cyclization, where a heteroatom within the linker or the nucleophile attacks the electrophilic carbon, leading to a cyclic byproduct.
-
Hydrolysis of Tosylate: The presence of water in the reaction mixture can lead to the hydrolysis of the tosylate group, regenerating the starting alcohol (Benzyl-PEG9-OH).
-
Reaction with Solvent: In some cases, the solvent (e.g., DMF) or impurities within it can react with the tosylate under certain conditions.
-
Debenzylation: While generally stable, the benzyl protecting group can be cleaved under certain reductive or strongly acidic conditions, which are not typical for a standard coupling reaction but might occur in subsequent synthetic steps.
Visualizing Potential Side Reactions
Caption: Potential reaction pathways for this compound.
Q2: How can I detect and characterize these side products?
A2: A combination of analytical techniques is recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying side products. The mass difference between the expected product and the observed ions can indicate the nature of the side reaction (e.g., a mass corresponding to the loss of toluenesulfonic acid might suggest elimination).
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR spectroscopy can provide structural information about the impurities. For example, the appearance of new vinyl proton signals could confirm an elimination side reaction. The disappearance of the characteristic tosyl group protons alongside the appearance of a hydroxyl proton signal would indicate hydrolysis.
-
HPLC (High-Performance Liquid Chromatography): A well-developed HPLC method can be used to quantify the purity of the final product and resolve different byproducts.
Q3: What are the optimal reaction conditions for coupling an amine to this compound?
A3: While optimal conditions can vary depending on the specific amine, a good starting point is as follows:
| Parameter | Recommendation |
| Solvent | Anhydrous DMF or DMSO |
| Base | N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) |
| Temperature | 60°C |
| Reaction Time | 12-24 hours (monitor by LC-MS) |
| Atmosphere | Inert (Nitrogen or Argon) |
Q4: Is the benzyl protecting group stable during the coupling reaction?
A4: The benzyl ether is generally stable under the standard basic conditions used for the nucleophilic substitution of the tosylate. However, it is sensitive to hydrogenolysis (e.g., H₂, Pd/C) and strong acids. If your subsequent synthetic steps involve these conditions, the benzyl group may be cleaved.
Experimental Protocols
Protocol 1: General Procedure for Coupling an Amine to this compound
-
Dissolve the amine-containing molecule (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: LC-MS Method for Reaction Monitoring and Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over several minutes to elute compounds of varying polarity.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV (e.g., 254 nm) and Mass Spectrometry (ESI positive and negative modes).
Data Interpretation for LC-MS
| Observed Mass | Possible Identity | Inferred Side Reaction |
| [M+H]⁺ of Benzyl-PEG9-OH | Hydrolysis product | Hydrolysis |
| [M-TsOH+H]⁺ of Starting Material | Elimination product | Elimination |
| Unexpected masses | Other byproducts (e.g., from intramolecular cyclization or reaction with solvent) | Further investigation needed |
PROTAC Synthesis Workflow
Caption: A typical workflow for PROTAC synthesis using this compound.
Technical Support Center: Enhancing the Solubility of Benzyl-PEG9-Ots Based PROTACs
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs utilizing a Benzyl-PEG9-Ots linker.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker, and how does it influence PROTAC solubility?
A this compound is a heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of three main components: a benzyl group, a polyethylene glycol (PEG) chain with nine repeating units, and a tosylate (Ots) leaving group. The PEG chain is incorporated to enhance the hydrophilicity and aqueous solubility of the resulting PROTAC molecule.[1][2] The ether oxygens in the PEG backbone can form hydrogen bonds with water, which helps to improve the overall solubility of the PROTAC.[1] However, the overall solubility of the final PROTAC is a composite property influenced by the warhead, the E3 ligase ligand, and the linker itself.[1] While the PEG component aids solubility, the benzyl group is more hydrophobic, and the overall characteristics of the PROTAC may still lead to poor solubility.
Q2: My this compound based PROTAC is precipitating out of my aqueous buffer. What are the likely causes?
Precipitation of a PROTAC from an aqueous buffer, such as PBS or cell culture media, is a common issue stemming from its low aqueous solubility. PROTACs are often large molecules with high molecular weights and lipophilicity, placing them "beyond the Rule of Five" (bRo5) and predisposing them to poor solubility.[1]
Potential causes for precipitation include:
-
Exceeding Thermodynamic Solubility: The concentration of your PROTAC in the final aqueous solution may be higher than its intrinsic thermodynamic solubility limit.
-
Poor Solubility of Conjugated Ligands: If the warhead and/or the E3 ligase ligand are highly hydrophobic, the hydrophilic PEG9 linker may not be sufficient to maintain the solubility of the entire PROTAC molecule.
-
Buffer Composition: The pH, ionic strength, or presence of certain salts in your buffer can influence the solubility of your PROTAC.
-
"Fall-out" from DMSO Stock: When a concentrated DMSO stock of your PROTAC is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution.
Q3: What are the first troubleshooting steps I should take to address the poor solubility of my PROTAC?
The initial steps should focus on systematically identifying the cause of the solubility issue.
-
Determine the Kinetic Solubility: Measure the kinetic solubility of your PROTAC in the specific aqueous buffer you are using. This will provide a baseline for the maximum concentration you can achieve under your experimental conditions.
-
Optimize Buffer Conditions: Experiment with slight modifications to your buffer. Adjusting the pH can be effective if your PROTAC contains ionizable groups.
-
Lower the Final Concentration: Attempt to perform your experiment at a lower final concentration of the PROTAC to stay below its solubility limit.
-
Modify the Dilution Protocol: When diluting from a DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing vigorously. This can prevent localized high concentrations that lead to precipitation.
Troubleshooting Guide: Improving PROTAC Solubility
This section provides a more in-depth guide to resolving solubility issues with your this compound based PROTAC.
Problem 1: PROTAC precipitates immediately upon dilution from DMSO stock into an aqueous buffer.
Solution Workflow:
Caption: Workflow for addressing immediate PROTAC precipitation.
Detailed Steps:
-
Lower Final Concentration: Determine the lowest effective concentration for your assay and prepare a dilution that does not exceed the known or estimated solubility limit.
-
Improve Mixing: Instead of pipetting the DMSO stock directly into the buffer, add it slowly to the vortex of the buffer to promote rapid dispersion.
-
Use a Co-solvent: If your experimental system can tolerate it, adding a small percentage (1-5%) of a water-miscible organic solvent like ethanol, PEG 400, or propylene glycol to your final aqueous buffer can significantly improve solubility.
-
Buffer Optimization: Systematically test different buffers with varying pH and salt concentrations to identify conditions that favor PROTAC solubility.
Problem 2: The intrinsic aqueous solubility of the PROTAC is too low for in vitro or in vivo studies.
Solution Strategies:
If simple troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.
Formulation Approaches to Enhance Solubility:
| Formulation Strategy | Description | Key Considerations |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix in an amorphous state, which prevents crystallization and can lead to higher apparent solubility. | Requires specialized equipment for preparation (e.g., spray drying, hot-melt extrusion). Polymer selection is critical. |
| Lipid-Based Formulations | The PROTAC is dissolved in a mixture of lipids, surfactants, and co-solvents. These can form micelles or emulsions upon dilution in an aqueous medium. | Can significantly improve oral bioavailability. The formulation needs to be carefully optimized for stability and drug loading. |
| Cyclodextrin Complexation | The hydrophobic parts of the PROTAC molecule can form an inclusion complex with cyclodextrins, which have a hydrophilic exterior, thereby increasing aqueous solubility. | The stoichiometry of the complex needs to be determined. Not all molecules are suitable for complexation. |
Signaling Pathway of PROTAC Action and Solubility Hurdles:
Caption: The impact of poor solubility on PROTAC bioavailability and cellular action.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC of interest
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (clear bottom for analysis)
-
Plate shaker
-
Plate reader or HPLC-UV system
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the PROTAC in 100% DMSO to a high concentration (e.g., 10 mM).
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Dilution into Aqueous Buffer: Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution to another 96-well plate containing the aqueous buffer (e.g., 98-99 µL). The final DMSO concentration should be kept low (e.g., 1-2%).
-
Equilibration: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow for precipitation to reach equilibrium.
-
Analysis: Analyze the concentration of the PROTAC remaining in the solution (the supernatant after precipitation). This can be done by measuring UV absorbance with a plate reader against a standard curve or by HPLC-UV analysis of the clear supernatant.
-
Determination of Kinetic Solubility: The kinetic solubility is the highest concentration at which no precipitation is observed.
Protocol 2: Preparation of a PROTAC-Cyclodextrin Inclusion Complex
This protocol describes a method for enhancing PROTAC solubility through complexation with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
PROTAC
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Sonicator
-
Lyophilizer
Procedure:
-
Prepare Aqueous HP-β-CD Solution: Dissolve HP-β-CD in deionized water to create a clear solution (e.g., 10-40% w/v).
-
Complexation: Add the powdered PROTAC to the HP-β-CD solution. The molar ratio of PROTAC to cyclodextrin will need to be optimized but can start at 1:1 or 1:2.
-
Sonication: Place the mixture in an ultrasonic bath and sonicate for 1-2 hours to facilitate the formation of the inclusion complex. The solution may become clearer as the complex forms.
-
Lyophilization: Flash-freeze the resulting aqueous solution (e.g., using liquid nitrogen) and lyophilize for 48-72 hours until a dry, fluffy powder is obtained. This powder is the PROTAC-cyclodextrin inclusion complex.
-
Solubility Testing: Dissolve the lyophilized complex in the desired aqueous buffer and measure the concentration of the dissolved PROTAC, comparing it to the solubility of the unformulated PROTAC.
References
Technical Support Center: Addressing the Hook Effect with Long PEG Chain PROTACs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), with a specific focus on mitigating the hook effect using long Polyethylene Glycol (PEG) chain linkers.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC hook effect?
A1: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where the efficacy of the PROTAC decreases at high concentrations.[1][2] This results in a bell-shaped dose-response curve, where optimal degradation is observed at an intermediate concentration, and is diminished at both lower and higher concentrations.[3] At excessively high concentrations, the PROTAC molecules can saturate the binding sites on both the target protein of interest (POI) and the E3 ligase, leading to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase) required for degradation.[4][5]
Q2: How does the linker, particularly a long PEG chain, influence the hook effect?
A2: The linker is a critical component of a PROTAC molecule, connecting the ligands for the target protein and the E3 ligase. Its length, flexibility, and composition significantly impact the formation and stability of the ternary complex. Long, flexible linkers, such as those containing PEG chains, can provide the necessary distance and orientation to facilitate the productive interaction between the POI and the E3 ligase, which can sometimes mitigate the hook effect by allowing for more efficient ternary complex formation. PEG linkers are particularly advantageous due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. However, the linker length must be optimized, as a linker that is too long may not effectively bring the two proteins into proximity for ubiquitination, while a linker that is too short can lead to steric hindrance and a more pronounced hook effect. For instance, in targeting Estrogen Receptor α (ERα), a 16-atom PEG linker showed enhanced degradation compared to a 12-atom linker.
Q3: What is ternary complex cooperativity and how does it relate to the hook effect?
A3: Ternary complex cooperativity refers to the change in binding affinity of the PROTAC for one of its target proteins (either the POI or the E3 ligase) when the other is already bound. Positive cooperativity, where the binding of one protein enhances the affinity for the other, leads to a more stable ternary complex. PROTACs with high positive cooperativity are less prone to the hook effect because the formation of the ternary complex is favored over the formation of binary complexes. Conversely, negative cooperativity destabilizes the ternary complex and can exacerbate the hook effect.
Troubleshooting Guide
Q1: I am observing a significant hook effect in my degradation experiment. What are the first steps to troubleshoot this?
A1: If you observe a hook effect, the first step is to optimize the PROTAC concentration. Perform a detailed dose-response experiment with a wider range of concentrations, including lower concentrations than you initially tested, to identify the optimal concentration for maximal degradation (Dmax). Additionally, consider optimizing the incubation time, as the kinetics of PROTAC-mediated degradation can vary. A time-course experiment at the optimal concentration can help determine the point of maximum degradation.
Q2: My PROTAC with a long PEG chain is not showing any degradation. What could be the problem?
A2: If no degradation is observed, several factors could be at play:
-
Cell Permeability: Despite the benefits of PEG linkers, PROTACs are large molecules and may have poor cell permeability. It is advisable to perform a cell permeability assay to confirm cellular uptake.
-
E3 Ligase Expression: The targeted E3 ligase must be expressed in your cell line. You can confirm its presence using Western blot or qPCR.
-
Compound Integrity: Ensure that your PROTAC is properly stored and has not degraded. It is recommended to prepare fresh stock solutions.
-
Linker Length: The "long" PEG chain may not be the optimal length for your specific target and E3 ligase combination.
Q3: How can I confirm that my PROTAC is forming a ternary complex?
A3: Several biophysical and cellular assays can be used to confirm ternary complex formation. These include:
-
Pull-down Assays: An in vitro method to assess the formation of the E3 ligase:PROTAC:substrate ternary complex.
-
Surface Plasmon Resonance (SPR): Can be used to measure the kinetics of ternary complex formation and dissociation.
-
Proximity-based assays: Techniques like AlphaLISA, FRET, and FP can be used to detect the proximity of the POI and E3 ligase in the presence of the PROTAC.
-
Isothermal Titration Calorimetry (ITC): Provides thermodynamic information about the binding events.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations for a predetermined time (typically 4-24 hours). Include a vehicle-only control.
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Data Hub
Table 1: Representative Dose-Response Data for a PROTAC Exhibiting the Hook Effect
| Concentration (nM) | Normalized Target Protein Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.40 |
| 100 | 0.15 (Dmax) |
| 1000 | 0.55 |
| 10000 | 0.80 |
Table 2: Representative Time-Course Data for a PROTAC at Optimal Concentration (e.g., 100 nM)
| Incubation Time (hours) | Normalized Target Protein Level (vs. 0h) |
| 0 | 1.00 |
| 2 | 0.60 |
| 4 | 0.30 |
| 8 | 0.15 (Max Degradation) |
| 12 | 0.20 |
| 24 | 0.25 |
Diagrams
Caption: PROTAC Mechanism of Action.
Caption: The PROTAC Hook Effect.
Caption: Western Blot Workflow.
References
- 1. marinbio.com [marinbio.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refeyn.com [refeyn.com]
- 4. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Benzyl Group Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the deprotection of benzyl (Bn) groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for benzyl group deprotection?
The primary methods for cleaving benzyl ethers, esters, and carbamates include:
-
Catalytic Hydrogenolysis: This is the most widely used method, typically employing a palladium catalyst (e.g., Pd/C) with a hydrogen source.[1][2][3]
-
Catalytic Transfer Hydrogenation (CTH): An alternative to using hydrogen gas, CTH utilizes a hydrogen donor like formic acid, ammonium formate, or cyclohexene in the presence of a catalyst.[1][3]
-
Acid-Catalyzed Cleavage: Strong acids such as trifluoroacetic acid (TFA) or Lewis acids like boron trichloride (BCl₃) can cleave benzyl groups, particularly when hydrogenation is not feasible.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone can be used for oxidative removal of benzyl groups.
Q2: My catalytic hydrogenolysis reaction is slow or has stalled. What are the likely causes?
Several factors can hinder catalytic hydrogenolysis reactions:
-
Catalyst Inactivity: The catalyst may be old, oxidized, or improperly stored.
-
Catalyst Poisoning: The substrate may contain functional groups that poison the palladium catalyst, such as sulfur-containing moieties (thiols, thioethers) or certain nitrogen heterocycles.
-
Product Inhibition: The deprotected amine product can coordinate to the palladium surface, inhibiting further catalytic activity.
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst.
-
Insufficient Hydrogen: Inadequate hydrogen pressure or poor mixing can lead to a slow reaction rate.
-
Steric Hindrance: Bulky groups near the benzyl ether can prevent the catalyst from accessing the C-O bond.
Q3: Can I selectively deprotect a benzyl group in the presence of other reducible functional groups?
Yes, achieving selectivity is possible by carefully choosing the deprotection method and conditions. For instance, catalytic hydrogenolysis will also reduce alkenes, alkynes, and azides. In such cases, alternative methods like oxidative cleavage with DDQ, which can be selective for p-methoxybenzyl (PMB) ethers over simple benzyl ethers, might be more suitable.
Troubleshooting Guides
Problem 1: Incomplete reaction or low yield with catalytic hydrogenolysis.
This is a frequent issue that can often be resolved by systematically adjusting the reaction parameters.
Troubleshooting Workflow for Incomplete Hydrogenolysis
Caption: Troubleshooting flowchart for incomplete hydrogenation.
Problem 2: Catalyst poisoning is suspected, especially with sulfur-containing molecules.
Solutions:
-
Increase Catalyst Loading: In cases of mild poisoning, increasing the amount of Pd/C can sometimes overcome the issue.
-
Alternative Deprotection Methods: For substrates with functional groups known to be strong catalyst poisons (e.g., thioureas), it is often best to switch to a non-hydrogenolysis-based deprotection method.
-
Acidic Cleavage: Boron trichloride (BCl₃) or trifluoroacetic acid (TFA) can be effective.
-
Oxidative Cleavage: Reagents like MnO₂ or DDQ can be used, provided the substrate is stable to oxidative conditions.
-
Problem 3: N-Benzyl or N-Cbz deprotection is slow due to product inhibition.
Solutions:
-
Acidic Additives: The addition of a mild acid, such as acetic acid or formic acid (which can also serve as the hydrogen donor in CTH), can protonate the resulting amine, preventing it from binding to and poisoning the palladium catalyst.
-
Use of Heterogeneous Acid Catalyst: A solid acid catalyst like niobic acid-on-carbon (Nb₂O₅/C) used in conjunction with Pd/C can facilitate the deprotection of N-benzyl groups and is easily removed by filtration.
Data Presentation
Table 1: Common Catalysts and Conditions for Benzyl Group Deprotection
| Method | Catalyst/Reagent | Hydrogen Source | Typical Solvents | Key Considerations |
| Catalytic Hydrogenolysis | 10% Pd/C, Pd(OH)₂/C | H₂ gas (1 atm to high pressure) | MeOH, EtOH, EtOAc, THF | Can reduce other functional groups (alkenes, alkynes, etc.). |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium formate, formic acid, 1,4-cyclohexadiene | MeOH, EtOH | Avoids the need for pressurized H₂ gas. |
| Acid-Catalyzed Cleavage | BCl₃, BBr₃, TFA, HBr/AcOH | N/A | DCM, Toluene | Substrate must be stable to strong acidic conditions. |
| Oxidative Cleavage | DDQ, CAN, Ozone | N/A | CH₂Cl₂, MeCN/H₂O | Useful when reductive methods are incompatible with other functional groups. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis
-
Reaction Setup: Dissolve the benzylated substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: General Procedure for Oxidative Cleavage with DDQ
-
Reaction Setup: Dissolve the benzyl-protected substrate in a suitable solvent system, such as dichloromethane (CH₂Cl₂) and water.
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (typically 1.1-1.5 equivalents per benzyl group) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can often be monitored by a color change as the DDQ is consumed.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualization of Key Concepts
Decision Workflow for Selecting a Benzyl Deprotection Method
Caption: Decision workflow for selecting a benzyl ether deprotection method.
References
Technical Support Center: Optimizing PROTAC Degradation Efficiency
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of Polyethylene Glycol (PEG) linker length on the degradation efficiency of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in a PROTAC?
A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds your protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] The linker's length and flexibility dictate the spatial orientation and proximity of the POI and E3 ligase.[3]
Q2: How does PEG linker length impact PROTAC efficiency?
A2: The length of the PEG linker is a critical determinant of a PROTAC's ability to form a stable ternary complex and induce degradation.
-
Too short: A linker that is too short can cause steric hindrance, preventing the productive assembly of the ternary complex.
-
Too long: An excessively long linker might lead to the formation of a non-productive complex where the ubiquitination sites on the target are not accessible to the E3 ligase, or it may reduce the stability of the complex due to high flexibility.
-
Optimal length: An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, maximizing degradation efficiency (potency, DC50) and the maximal level of degradation (Dmax). This optimal length is highly dependent on the specific target protein and E3 ligase pair.
Q3: What is the "hook effect" and how does linker length relate to it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC can form non-productive binary complexes (either POI-PROTAC or E3-PROTAC) that do not lead to degradation and compete with the formation of the productive ternary complex. While not directly caused by linker length, the stability of the ternary complex, which is heavily influenced by the linker, can affect the concentration at which the hook effect becomes apparent.
Troubleshooting Guide
Problem 1: My PROTAC shows low or no degradation activity at any tested concentration.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., 2 to 12 PEG units). The optimal length is empirically determined and target-dependent. |
| Poor Cell Permeability | The large size and polarity of PROTACs can limit cell entry. Assess permeability using assays like PAMPA. Consider linker modifications to balance hydrophilicity and lipophilicity. |
| Low Target or E3 Ligase Expression | Confirm the expression levels of both your target protein and the recruited E3 ligase (e.g., VHL, CRBN) in your chosen cell line via Western Blot or qPCR. |
| Incorrect Incubation Time | Degradation kinetics vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed PROTAC concentration to identify the optimal treatment duration. |
| Inactive PROTAC | Verify that the warhead and E3 ligase ligand components of your PROTAC are active and bind to their respective proteins using biophysical assays (e.g., TR-FRET, SPR). |
Problem 2: I observe a significant "hook effect" at high concentrations.
| Possible Cause | Troubleshooting Steps |
| Formation of Unproductive Binary Complexes | This is the direct cause of the hook effect. The primary solution is to adjust the dosing. |
| Concentration Range is Too High | Repeat the experiment using a wider, more granular concentration range, especially at lower concentrations (e.g., 1 pM to 10 µM), to fully characterize the bell-shaped curve. |
| Misinterpretation of Potency | The true potency (DC50) and efficacy (Dmax) should be determined from the optimal point of the curve, not from the declining portion. Identify the concentration that gives the maximal degradation and use concentrations at or below this for future experiments. |
| Ternary Complex Instability | A suboptimal linker can lead to less stable ternary complexes, potentially exacerbating the hook effect. Systematically test different linker lengths to improve ternary complex stability and cooperativity. |
Quantitative Data: Impact of Linker Length on Degradation
The optimal linker length is target-specific. The following tables summarize data from studies where PEG or alkyl linker lengths were systematically varied.
Table 1: PROTACs Targeting TBK1
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No Degradation | N/A |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
| Summary: For TBK1, linkers shorter than 12 atoms were inactive. A 21-atom linker was found to be optimal, with degradation efficiency decreasing as the linker was extended to 29 atoms. |
Table 2: PROTACs Targeting p38α
| Linker Series | Linker Length (atoms) | Degradation Efficacy |
| Shorter Linkers | < 15 | Poor Degradation |
| NR-3 series | 15-17 | Optimal Degradation |
| NR-1c | 20 | Efficient Degradation |
| Summary: A study on p38α degradation found that linkers with 15-17 atoms provided the optimal degradation, while shorter linkers were ineffective. |
Table 3: PROTACs Targeting SOS1
| Linker Composition | DC50 (µM) | Dmax (%) |
| 4 methylene units | Less Potent | < 100 |
| 5 methylene units | 15.7 | 100 |
| 6 methylene units | Less Potent | < 100 |
| Summary: In a series of SOS1 degraders, a linker with five methylene units demonstrated the most potent activity, highlighting that even small changes in length can significantly alter efficacy. |
Key Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is the standard method for quantifying changes in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates (e.g., 6- or 12-well) to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of your PROTACs in culture medium. It is critical to test a wide concentration range (e.g., 0.1 nM to 10 µM) to determine DC50 and observe any potential hook effect.
-
Include a vehicle-only control (e.g., DMSO at a final concentration ≤ 0.1%).
-
Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash cells twice with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine DC50 and Dmax values.
-
Protocol 2: Workflow for Determining DC50 and Dmax
This protocol outlines the general steps for characterizing the potency and efficacy of a PROTAC.
-
Dose-Response Experiment: Treat cells with a wide range of PROTAC concentrations for a fixed duration as described in Protocol 1.
-
Western Blot Analysis: Perform Western blotting to quantify the remaining target protein at each concentration.
-
Data Normalization: Normalize the target protein level in each treated sample to the vehicle control (defined as 0% degradation).
-
Curve Fitting: Plot the percentage of degradation versus the log of PROTAC concentration. Fit the data to a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to calculate the DC50 value.
-
Dmax Determination: The Dmax is the maximum percentage of degradation observed from the dose-response curve.
Visualizations
Caption: PROTACs facilitate the formation of a ternary complex, leading to target ubiquitination and proteasomal degradation.
References
Technical Support Center: Optimizing Linker Attachment Points for Improved PROTAC Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Proteolysis-Targeting Chimera (PROTAC) activity by refining linker attachment points.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows high binary binding affinity to the target protein and E3 ligase, but fails to induce degradation. What are the potential linker-related issues?
This is a common challenge that often points to issues with ternary complex formation. The linker is critical for the productive assembly of the Target-PROTAC-E3 Ligase complex.[1] Potential linker-related problems include:
-
Incorrect Linker Length or Rigidity: A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[1][2] Conversely, an excessively long or flexible linker can lead to unproductive binding.[1][2]
-
Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that lysine residues are not accessible for ubiquitination.
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.
Q2: How do I choose the optimal attachment point on my warhead (target-binding ligand)?
The selection of the attachment point, or "exit vector," is crucial and should be guided by the following principles:
-
Solvent Accessibility: The linker should be attached to a solvent-exposed region of the warhead to minimize disruption of the warhead's binding to the target protein.
-
Structure-Activity Relationship (SAR) Data: Analyze existing SAR data for your warhead. Positions that are tolerant to modification without significant loss of affinity are ideal candidates for linker attachment.
-
Computational Modeling: Molecular modeling can predict how different attachment points will affect the overall conformation of the PROTAC and the subsequent ternary complex.
Q3: Does the attachment point on the E3 ligase ligand matter as much as the warhead attachment point?
Yes, the attachment point on the E3 ligase ligand is equally critical. Different attachment points on ligands for E3 ligases like VHL or Cereblon can significantly alter the geometry of the ternary complex, impacting degradation efficacy and even target selectivity. For instance, with VHL ligands, multiple exit vectors can be explored, each potentially leading to different outcomes in ternary complex formation.
Q4: I'm observing a "hook effect" with my PROTAC. Can linker design help mitigate this?
The "hook effect" is a phenomenon where degradation efficiency decreases at high PROTAC concentrations due to the formation of non-productive binary complexes. While inherent to the PROTAC mechanism, linker design can influence its severity:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the formation of a binary complex increases the affinity for the other protein, thus stabilizing the ternary complex.
-
Modify Linker Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation over binary complexes.
Q5: My PROTAC has poor cell permeability. What linker modifications can I make to improve it?
PROTACs often have high molecular weight and polarity, which can limit cell permeability. Consider these linker modifications:
-
Reduce Polar Surface Area (TPSA): Shorter alkyl linkers may be preferable to long, polar PEG linkers to minimize TPSA.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and improve permeability.
-
Incorporate Rigidity: Introducing rigid elements like benzene rings or triazoles can sometimes improve permeability by promoting a more compact conformation.
Troubleshooting Guides
Problem: No Target Degradation Observed
| Potential Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | Synthesize a library of PROTACs with varying linker lengths and compositions. Use biophysical assays like SPR or NanoBRET to assess ternary complex formation. |
| Suboptimal Attachment Points | If crystal structures are available, analyze them to identify solvent-exposed regions on both ligands. If not, use computational modeling to predict favorable exit vectors. Synthesize PROTACs with linkers at different positions. |
| Poor Cell Permeability | Assess permeability using a PAMPA assay. Modify the linker to be more hydrophobic or rigid. Consider amide-to-ester substitutions. |
| Incorrect Linker Chemistry | Ensure the linker chemistry is stable under cellular conditions. If using "click chemistry," confirm the reaction's success and purity of the final product. |
Problem: High DC50 / Low Dmax
| Potential Cause | Troubleshooting Steps |
| Weak Ternary Complex Cooperativity | Design linkers that can form favorable interactions with the target protein or E3 ligase. Rigid linkers may improve cooperativity by reducing the entropic penalty of complex formation. |
| Suboptimal Linker Length | Systematically vary the linker length (e.g., by adding or removing PEG units or alkyl chains) and measure the impact on DC50 and Dmax. |
| Steric Hindrance | Ensure the linker is long enough to span the distance between the two proteins without causing clashes. Computational modeling can help identify potential steric hindrance. |
Data Presentation
Table 1: Impact of Linker Length on BRD4 Degradation (Hypothetical Data)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | PEG | 8 | 150 | 75 |
| BRD4-PROTAC-2 | PEG | 12 | 25 | 95 |
| BRD4-PROTAC-3 | PEG | 16 | 50 | 85 |
| BRD4-PROTAC-4 | Alkyl | 12 | 45 | 90 |
This table illustrates that for this particular target, a 12-atom linker provides the optimal balance for potent degradation. Both shorter and longer linkers result in reduced efficacy.
Table 2: Effect of Warhead Attachment Point on p38α Degradation (Conceptual)
| PROTAC | Warhead | Attachment Point | DC50 (nM) | Selectivity (p38α vs. p38δ) |
| p38-PROTAC-A | Foretinib | Position X | 100 | 2-fold |
| p38-PROTAC-B | Foretinib | Position Y | 20 | 15-fold |
This conceptual table demonstrates how changing the linker attachment point on the same warhead can dramatically improve both potency and selectivity.
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Load equal amounts of protein for SDS-PAGE, transfer to a membrane, block, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Use an appropriate imaging system to detect the signal. Quantify the band intensities and normalize the target protein signal to the loading control.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR can be used to measure the binding kinetics and affinity of the binary and ternary complexes.
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip at various concentrations to measure the kinetics of the PROTAC-E3 ligase interaction.
-
Ternary Complex Analysis: In a separate experiment, pre-incubate the PROTAC with the target protein and flow this mixture over the immobilized E3 ligase to measure the kinetics of ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for each interaction.
Mandatory Visualizations
Caption: A rational workflow for PROTAC linker selection and optimization.
Caption: Troubleshooting decision tree for inactive PROTACs.
References
Validation & Comparative
A Researcher's Guide to Analytical Methods for Characterizing Benzyl-PEG9-Ots PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, facilitating the degradation of target proteins by coopting the cell's own ubiquitin-proteasome system. The unique tripartite structure of a PROTAC—comprising a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker—demands a multi-faceted analytical approach for comprehensive characterization. This guide provides a comparative overview of key analytical methods for characterizing PROTACs, with a focus on those relevant to molecules incorporating a Benzyl-PEG9-Ots linker. While specific experimental data for this particular linker is not extensively available in the public domain, the principles and protocols outlined here provide a robust framework for its analysis.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4] This catalytic process requires the formation of a stable ternary complex involving the PROTAC, the target protein, and the E3 ligase.
Caption: Mechanism of PROTAC-induced protein degradation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for PROTAC characterization depends on the specific scientific question, the stage of drug development, and available resources. The following tables provide a quantitative comparison of the most common techniques.
Table 1: Physicochemical and Structural Characterization
| Technique | Information Provided | Resolution | Sensitivity | Throughput | Sample Requirements |
| LC-MS/MS | Molecular weight confirmation, purity assessment, metabolite identification, quantification in biological matrices. | Low (for conformation) | High (pg/mL to ng/mL). | High | Low (µg of protein) |
| NMR Spectroscopy | 3D structure in solution, ligand binding sites, conformational dynamics, weak interactions. | Atomic | Moderate (µM to mM). | Low | High (mg of isotopically labeled protein) |
| X-ray Crystallography | High-resolution 3D structure of the PROTAC in complex with its target or E3 ligase. | Atomic | N/A | Low | High-quality crystals |
Table 2: Binding and Functional Characterization
| Technique | Information Provided | Throughput | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Real-time kinetics and affinity of binary and ternary complex formation, cooperativity. | Medium | Kon, Koff, KD, α (cooperativity factor). |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, ΔG), stoichiometry. | Low | KD, n (stoichiometry) |
| Fluorescence Polarization (FP) | Binary and ternary binding affinities, cooperativity. | High | KD, IC50 |
| TR-FRET | Proximity-based assay for ternary complex formation and ubiquitination. | High | Signal ratio |
| Western Blot / Immunoassays | Relative quantification of target protein degradation in cells. | Low to Medium | DC50, Dmax |
| Cell-Based Reporter Assays (e.g., HiBiT) | Intracellular protein degradation kinetics and potency. | High | DC50, degradation rate |
Experimental Workflow for PROTAC Characterization
A typical workflow for characterizing a novel PROTAC, such as one containing a this compound linker, involves a series of in vitro and cellular assays to confirm its structure, binding properties, and degradation efficacy.
Caption: A general experimental workflow for PROTAC characterization.
Detailed Experimental Protocols
LC-MS/MS for Purity and Stability Analysis
Objective: To determine the purity of the synthesized this compound PROTAC and assess its stability in relevant biological matrices.
Methodology:
-
Sample Preparation: Dissolve the PROTAC in a suitable organic solvent (e.g., DMSO) to create a stock solution. For stability studies, incubate the PROTAC in plasma or liver microsomes at 37°C for various time points. Protein precipitation is a common method for sample cleanup from biological matrices.
-
Chromatography: Utilize a reverse-phase C18 column (e.g., ACQUITY HSS T3 1.7 µm). A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically employed.
-
Mass Spectrometry: Employ a tandem quadrupole mass spectrometer in positive ion mode. Optimize MS parameters, including ionization energy and ion source temperature, to minimize in-source fragmentation of the fragile linker. Monitor for multiple charged ions to enhance sensitivity.
-
Data Analysis: Integrate the peak area of the parent ion to determine purity. For stability studies, plot the percentage of remaining PROTAC against time to determine the half-life.
NMR Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of the this compound PROTAC and study its interactions with the target protein and E3 ligase.
Methodology:
-
Sample Preparation: Dissolve a high concentration of the PROTAC (mg scale) in a deuterated solvent (e.g., DMSO-d6). For binding studies, isotopically labeled proteins are often required.
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer. For binding studies, techniques like saturation transfer difference (STD) NMR or ¹⁹F NMR displacement assays can be used.
-
Data Analysis: Assign the chemical shifts of all protons and carbons to confirm the structure. For binding studies, analyze changes in chemical shifts or signal intensities to identify binding epitopes and determine binding affinities.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the binding affinity and kinetics of the this compound PROTAC to its target protein and E3 ligase, and to quantify the cooperativity of ternary complex formation.
Methodology:
-
Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction: Flow the PROTAC over the immobilized protein at various concentrations to measure the binary binding kinetics (Kon, Koff) and affinity (KD).
-
Ternary Interaction: To measure ternary complex formation, inject the PROTAC mixed with a saturating concentration of the target protein over the immobilized E3 ligase.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants. The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD.
Cellular Protein Degradation Assays
Objective: To evaluate the ability of the this compound PROTAC to induce the degradation of the target protein in a cellular context.
Methodology (Western Blot):
-
Cell Treatment: Treat cells expressing the target protein with increasing concentrations of the PROTAC for a defined period.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein and a loading control (e.g., actin).
-
Data Analysis: Quantify the band intensities to determine the relative amount of the target protein remaining at each PROTAC concentration. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Methodology (HiBiT Assay):
-
Cell Line Generation: Generate a stable cell line where the target protein is endogenously tagged with the HiBiT peptide.
-
Cell Treatment and Lysis: Treat the cells with the PROTAC and then lyse them.
-
Luminescence Detection: Add the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc luciferase, and measure the luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of HiBiT-tagged protein. Calculate degradation parameters as with the Western blot.
Conclusion
The comprehensive characterization of a this compound PROTAC requires a multi-pronged analytical approach. The methods outlined in this guide provide a robust framework for assessing the purity, structure, binding properties, and degradation efficacy of novel PROTAC molecules. While the general principles are broadly applicable, it is crucial to recognize that the specific physicochemical properties imparted by the this compound linker may necessitate optimization of the described protocols. A thorough and systematic application of these analytical techniques is essential for advancing promising PROTAC candidates through the drug discovery and development pipeline.
References
The Optimal Balancing Act: A Comparative Analysis of Benzyl-PEG9-Ots and Varying PEG Linker Lengths in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker element plays a pivotal role in determining therapeutic efficacy. This guide provides an objective comparison of the performance of PROTACs utilizing different polyethylene glycol (PEG) linker lengths, with a specific focus on the context of a Benzyl-PEG9-Ots linker, supported by experimental data and detailed protocols.
The linker in a PROTAC molecule is not a mere spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] The length, composition, and rigidity of the linker are critical determinants of a PROTAC's success, profoundly influencing its degradation potency (DC50) and maximal degradation (Dmax).[3][4] Among the various linker types, PEG chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[3]
The Influence of PEG Linker Length on PROTAC Performance
Systematic studies have consistently demonstrated that varying the PEG linker length can have a significant impact on the efficacy of a PROTAC. The optimal length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase.
A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may lead to a decrease in potency due to a higher entropic penalty upon binding.
The inclusion of a benzyl group, as in this compound, introduces a degree of rigidity to the linker. This conformational restriction can be advantageous, potentially improving hydrophobic interactions and π-stacking with residues on the E3 ligase or target protein, thereby stabilizing the ternary complex.
Quantitative Comparison of PROTACs with Different PEG Linker Lengths
The following table summarizes quantitative data from studies where the PEG linker length was systematically varied in different PROTAC series. While direct comparative data for this compound is not extensively available in the public domain, the trends observed with varying PEG lengths provide a valuable framework for understanding its potential performance.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 12 | Similar binding affinity to 16-atom linker | Less potent than 16-atom linker | |
| BRD4 | VHL | PEG | 16 | Similar binding affinity to 12-atom linker | More potent than 12-atom linker | |
| CRBN (homo-PROTAC) | CRBN | PEG | 8 | Optimized | - | |
| TBK1 | VHL | Alkyl/Ether | < 12 | No apparent activity | - | |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | Up to 96% | |
| BTK | CRBN | PEG | ≥ 4 PEG units (≥12 atoms) | Consistent binding affinity | - | |
| BTK | CRBN | PEG | < 4 PEG units (<12 atoms) | Up to 20-fold impaired binding | - | |
| Estrogen Receptor (ER) | VHL | Alkyl | 16 | Optimal | - | |
| Estrogen Receptor (ER) | VHL | Alkyl | >16 | Sharp decrease in potency | - |
Note: The number of atoms in a PEG unit is 3 (C-C-O). Therefore, a PEG9 linker would have approximately 27 atoms in the PEG chain, in addition to the benzyl group and any other spacer atoms.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the key mechanisms and workflows in PROTAC research.
References
A Comparative Guide to PROTAC Linkers: Benzyl-PEG9-Ots vs. Alkyl Chains
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been significantly advanced by the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[1]
This guide provides an objective comparison of two common classes of PROTAC linkers: polyethylene glycol (PEG)-based linkers, specifically exemplified by Benzyl-PEG9-Ots, and traditional alkyl linkers. This comparison is supported by experimental data and detailed protocols for key assays to aid in the rational design and optimization of novel PROTACs.
General Properties and Considerations
This compound and PEG Linkers:
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design, with some statistics indicating their use in over half of reported PROTAC molecules.[2] The inclusion of a PEG chain, such as in this compound, offers several advantages:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol units improves the aqueous solubility of the PROTAC molecule, which can be beneficial for both in vitro assays and in vivo applications.[3]
-
Improved Cell Permeability: By modulating the overall physicochemical properties, PEG linkers can influence and, in some cases, improve cell permeability, a critical factor for PROTAC efficacy.[2]
-
Facilitation of Ternary Complex Formation: The flexibility of PEG linkers can allow for the necessary conformational adjustments to enable productive ternary complex formation.[4]
However, PEG linkers may also present certain challenges, including potential for reduced metabolic stability in vivo compared to their alkyl counterparts.
Alkyl Linkers:
Alkyl linkers are simple hydrocarbon chains that have been widely used in initial PROTAC designs due to their synthetic accessibility and chemical stability. Key characteristics include:
-
Hydrophobicity: Alkyl chains are inherently hydrophobic, which can sometimes lead to poor aqueous solubility of the resulting PROTAC.
-
Metabolic Stability: Saturated alkyl chains are generally considered to be metabolically stable.
-
Conformational Flexibility: The flexibility of alkyl chains allows them to adopt various conformations, which can be advantageous for ternary complex formation. However, this high degree of freedom can also be entropically unfavorable.
Quantitative Data Comparison
The choice of linker can significantly impact the degradation efficiency of a PROTAC, which is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes experimental data from a study comparing a PEG-based linker to an alkyl linker in a series of PROTACs designed to degrade the Estrogen Receptor (ER).
| PROTAC Component | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ER-Targeting PROTAC | PEG Chain | < 100 | High | MCF-7 |
| ER-Targeting PROTAC | Alkyl Chain | < 100 | High | MCF-7 |
Table 1: Comparison of ER-degrading PROTACs with PEG and alkyl linkers. Data adapted from a study on ER degradation in MCF-7 and T-47D breast cancer cell lines. In this particular study, both PEG and alkyl linkers of varying lengths resulted in potent ER degradation, highlighting that the optimal linker choice is often target and system-dependent.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance.
Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Treatment and Lysis:
- Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
- Treat the cells with a range of PROTAC concentrations (e.g., 1 µM to 1 pM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
- After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize the protein concentrations of all samples.
- Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes to denature the proteins.
3. SDS-PAGE and Western Blotting:
- Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to assess the formation of the POI-PROTAC-E3 ligase ternary complex.
1. Reagent Preparation:
- Prepare purified, tagged versions of the target protein (e.g., GST-tagged) and the E3 ligase (e.g., His-tagged).
- Prepare solutions of the PROTAC at various concentrations.
- Prepare TR-FRET donor (e.g., Tb-anti-GST) and acceptor (e.g., AF488-anti-His) antibodies.
2. Assay Procedure:
- In a microplate, combine the tagged target protein, the tagged E3 ligase, and the PROTAC at the desired concentrations.
- Add the donor and acceptor antibodies to the wells.
- Incubate the plate in the dark for a specified period (e.g., 180 minutes) to allow for complex formation and antibody binding.
3. Signal Detection and Analysis:
- Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
- Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
- Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which maximal complex formation occurs.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
1. Cell Treatment and Immunoprecipitation:
- Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
- Lyse the cells and perform immunoprecipitation (IP) for the target protein using a specific antibody.
2. Western Blot Analysis:
- Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
- Perform a Western blot as described above, but probe the membrane with an anti-ubiquitin antibody.
3. Interpretation:
- The appearance of a high-molecular-weight smear or distinct bands corresponding to ubiquitinated forms of the target protein in the PROTAC-treated sample confirms that the PROTAC induces ubiquitination of the POI.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Conclusion
The choice between a this compound (or other PEG-based linkers) and an alkyl linker for a PROTAC is not straightforward and is highly dependent on the specific target protein and E3 ligase pair. While PEG linkers can offer advantages in terms of solubility and cell permeability, alkyl linkers provide a synthetically accessible and metabolically stable alternative. The optimal linker length and composition must be determined empirically for each new PROTAC system. A systematic approach involving the synthesis of a focused library of linkers and their evaluation in a cascade of biophysical and cellular assays, as outlined in this guide, is crucial for the development of potent and effective protein degraders.
References
Flexible vs. Rigid Linkers for PROTACs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy in drug discovery, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][2]
The choice between a flexible or a rigid linker profoundly impacts the overall performance of the PROTAC.[3] This guide provides an objective comparison of these two main linker classes, supported by experimental data and detailed methodologies, to aid in the rational design of potent and selective protein degraders.
Comparative Overview: Flexible vs. Rigid Linkers
Flexible and rigid linkers offer distinct advantages and disadvantages. The optimal choice is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical testing of various linker types and lengths.[2]
| Feature | Flexible Linkers (e.g., Alkyl, PEG) | Rigid Linkers (e.g., Piperazine, Aromatic Rings) |
| Composition | Commonly consist of polyethylene glycol (PEG) or alkyl chains.[2] | Incorporate cyclic structures (piperazine, piperidine), aromatic rings, or alkynes. |
| Conformation | High degree of conformational freedom. | Constrained conformation, pre-organizing the molecule. |
| Advantages | - Synthetic accessibility and ease of modification. - Can improve solubility (especially PEG linkers). - Flexibility may facilitate initial ternary complex formation for novel pairs. | - Can enhance potency and ternary complex stability through pre-organization. - May improve pharmacokinetic properties and metabolic stability. |
| Disadvantages | - Hydrophobicity of alkyl chains can limit solubility. - Excess flexibility may lead to unproductive binding modes. - PEG linkers may have reduced metabolic stability. | - Can be more synthetically challenging to create. - Lack of flexibility can prevent productive ternary complex formation if the geometry is not optimal. |
Mechanism of Action and Linker Role
The primary function of a PROTAC is to induce the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The linker's length, rigidity, and composition are critical for achieving a productive ternary complex conformation that allows for efficient ubiquitination.
Caption: PROTAC Mechanism of Action.
The diagram below illustrates the conceptual difference between a flexible linker, which can adopt many conformations, and a rigid linker, which holds the two binding moieties in a more defined spatial arrangement.
Caption: Conceptual difference between flexible and rigid linkers.
Quantitative Performance Data
The efficacy of a PROTAC is commonly measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). Lower DC50 and higher Dmax values indicate a more efficient degrader. The following tables summarize data from studies directly comparing linker compositions.
Table 1: Impact of Linker Length and Flexibility on TBK1 Degradation This study highlights that for Tank-binding kinase 1 (TBK1), a flexible alkyl/ether linker required a minimum length to be effective, with optimal performance observed at 21 atoms.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data sourced from a study on TBK1 degraders. |
Table 2: Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation In this case, a flexible PEG-based PROTAC successfully induced degradation of the Androgen Receptor, whereas related PROTACs incorporating a rigid disubstituted phenyl linker showed no activity.
| Target | Linker Type | PROTAC | Degradation of AR (at 3 µM) |
| AR | Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| AR | Rigid (Phenyl) | Analogs | No activity |
| Data from a comparative study on AR in 22Rv1 cells. |
Table 3: Impact of Pomalidomide Conjugation Site on H-PGDS Degradation This study on hematopoietic prostaglandin D2 synthase (H-PGDS) degraders showed that subtle changes in the attachment point to the E3 ligand (a form of structural rigidity) could impact degradation potency.
| PROTAC | Pomalidomide Conjugation | DC50 (pM) |
| PROTAC1 | C5-position | 18.7 ± 1.5 |
| PROTAC2 | C5-position | 27.6 ± 10.5 |
| PROTAC3 | C4-position | 71.4 ± 34.8 |
| PROTAC4 | C4-position | 23.8 ± 18.4 |
| Data from a structure-activity relationship study on H-PGDS degraders in KU812 cells. |
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust biophysical and cellular assays. Below are detailed protocols for key experiments.
Western Blot for Protein Degradation Assessment
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Caption: Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T, KU812) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software, normalizing the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile (KD, ΔH, ΔS) of ternary complex formation and allowing for the calculation of cooperativity (α).
Methodology:
-
Preparation: Prepare purified solutions of the target protein, E3 ligase, and PROTAC in a matched buffer to avoid heats of dilution.
-
Binary Titrations:
-
PROTAC to E3 Ligase (KD1): Load the E3 ligase into the ITC cell and the PROTAC into the injection syringe. Perform the titration to determine the binary binding affinity (KD1).
-
PROTAC to Target Protein (KD2): Load the target protein into the cell and the PROTAC into the syringe to determine KD2.
-
-
Ternary Titration:
-
Load the E3 ligase into the cell, pre-saturated with an excess of the target protein.
-
Titrate the PROTAC into this pre-formed binary complex. The resulting heat changes are used to determine the apparent KD for ternary complex formation (KD,ternary).
-
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio. Fit the data to a suitable binding model. Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary . An α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the second protein.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is used to determine the on-rates (ka), off-rates (kd), and dissociation constants (KD) for binary and ternary complex formation in real-time.
Methodology:
-
Immobilization: Immobilize a high-purity E3 ligase (e.g., His-tagged VHL) onto the surface of an SPR sensor chip using a standard method like amine coupling.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the kinetics of binary complex formation.
-
Separately, flow a series of concentrations of the target protein over the E3 ligase to check for any direct interaction.
-
-
Ternary Interaction Analysis:
-
Inject a mixture of the PROTAC and the target protein at fixed concentrations over the immobilized E3 ligase.
-
Alternatively, inject the target protein over the sensor surface after it has been saturated with the PROTAC. The change in response compared to binary interactions reveals the kinetics of ternary complex formation.
-
-
Data Analysis: Fit the resulting sensorgrams to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD values for each interaction.
Conclusion
The linker is a pivotal component in PROTAC design, with its rigidity and composition critically influencing therapeutic efficacy. Flexible linkers, such as PEG and alkyl chains, offer synthetic tractability and are often a successful starting point for novel protein targets. However, rigid linkers provide a clear strategy for optimizing potency and pharmacokinetic properties by conformationally constraining the molecule into a bioactive state. The experimental data suggest that there is no universally superior linker type; the optimal design is context-dependent and must be empirically determined for each new PROTAC system. A systematic evaluation using the quantitative cellular and biophysical assays detailed in this guide is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to ultimately develop next-generation protein degraders.
References
A Comparative Guide to Biophysical Assays for Measuring Ternary Complex Formation with PEG9 Linkers
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, is the cornerstone of this approach. The linker connecting the target-binding and E3-recruiting moieties of the PROTAC plays a critical role in the stability and efficiency of this complex. Polyethylene glycol (PEG) linkers, particularly those of specific lengths like PEG9, are frequently employed to confer favorable physicochemical properties and to optimally span the distance between the target protein and the E3 ligase.
This guide provides a comparative overview of key biophysical assays used to measure the formation of these crucial ternary complexes, with a focus on those involving PROTACs with PEG9 linkers. We present a summary of quantitative data, detailed experimental protocols for key techniques, and a discussion of alternative approaches to provide a comprehensive resource for researchers in the field.
Quantitative Comparison of Biophysical Assays
The selection of an appropriate biophysical assay is critical for accurately characterizing the formation and stability of a ternary complex. The choice often depends on factors such as the required throughput, the nature of the interacting partners, and the specific parameters to be measured (e.g., affinity, kinetics, thermodynamics). Below is a comparative summary of commonly used techniques.
| Assay | Principle | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Key Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | KD, ΔH, ΔS, Stoichiometry (n) | Low | High | Label-free, provides full thermodynamic profile.[1] | Low throughput, requires high sample concentrations. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | kon, koff, KD | Medium | Low to Medium | Label-free, real-time kinetic data.[2][3][4][5] | Immobilization of one partner may affect binding. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | kon, koff, KD | High | Low | Label-free, real-time data, high throughput. | Lower sensitivity compared to SPR. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore upon proximity. | Apparent KD, IC50 | High | Low | Homogeneous assay, high sensitivity. | Requires labeling of interacting partners. |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | Measures light emission from acceptor beads upon proximity to donor beads. | Apparent KD, IC50 | High | Low | Homogeneous, highly sensitive, no-wash steps. | Potential for bead-related artifacts. |
| NanoBRET™ (Bioluminescence Resonance Energy Transfer) | Measures energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor in live cells. | Apparent KD, IC50 | High | Low | Live-cell measurements, reflects cellular context. | Requires genetic modification of cells. |
Signaling Pathways and Experimental Workflows
The formation of a PROTAC-mediated ternary complex is the initial and critical step in the targeted protein degradation pathway. Understanding this process is key to designing effective degraders.
Caption: PROTAC-mediated protein degradation pathway.
The experimental workflow for assessing ternary complex formation typically involves preparing the individual components (target protein, E3 ligase, and PROTAC) and then utilizing a biophysical assay to measure their interaction.
Caption: A generalized experimental workflow for biophysical assays.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for key biophysical assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
1. Sample Preparation:
-
Dialyze the target protein and E3 ligase extensively against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).
-
Dissolve the PEG9-containing PROTAC in the final dialysis buffer. Ensure the final DMSO concentration is identical in both the cell and syringe solutions and is typically kept below 2%.
2. Experimental Setup:
-
Binary Titration (PROTAC into E3 Ligase):
-
Load the E3 ligase solution (e.g., 20 µM) into the ITC cell.
-
Load the PROTAC solution (e.g., 200 µM) into the injection syringe.
-
-
Ternary Titration (PROTAC into E3 Ligase + Target Protein):
-
Load a solution containing both the E3 ligase (e.g., 20 µM) and the target protein (e.g., 25 µM) into the ITC cell.
-
Load the PROTAC solution (e.g., 200 µM) into the injection syringe.
-
3. Data Acquisition:
-
Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).
-
Record the differential power required to maintain zero temperature difference between the sample and reference cells.
4. Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).
-
The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free kinetic data on biomolecular interactions.
1. Sensor Chip Preparation:
-
Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip to a desired response level (e.g., ~200 RU).
2. Experimental Setup:
-
Binary Interaction Analysis:
-
Prepare a dilution series of the PEG9-PROTAC in running buffer (e.g., HBS-EP+).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
3. Data Acquisition:
-
Monitor the change in response units (RU) during the association and dissociation phases.
4. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (KD).
-
Calculate the cooperativity factor (α) from the binary and ternary KD values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput proximity-based assay.
1. Reagent Preparation:
-
Label the target protein and E3 ligase with a compatible TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, respectively, often via antibody-based detection of protein tags (e.g., His-tag, GST-tag).
-
Prepare a serial dilution of the PEG9-PROTAC.
2. Assay Procedure:
-
In a microplate, add the labeled target protein, labeled E3 ligase, and the PROTAC dilution series.
-
Incubate the mixture at room temperature for a defined period (e.g., 1-2 hours) to allow the ternary complex to form.
3. Data Acquisition:
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay using a TR-FRET enabled plate reader.
4. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of PROTAC-induced ternary complex formation. The peak of the curve represents the maximum complex formation.
Alternative Linkers and Future Directions
While PEG linkers are widely used due to their hydrophilicity and synthetic tractability, alternative linker chemistries are continuously being explored to fine-tune PROTAC properties.
-
Alkyl Chains: These provide flexibility but can increase hydrophobicity, potentially impacting solubility and cell permeability.
-
Rigid Linkers (e.g., incorporating piperazine or bicyclic scaffolds): These can restrict the conformational freedom of the PROTAC, which may lead to more favorable pre-organization for binding and improved selectivity.
-
"Clickable" Linkers: These utilize bioorthogonal chemistry to facilitate the modular assembly of PROTACs, enabling rapid library synthesis and optimization.
The development of novel biophysical techniques, such as those enabling real-time monitoring of ternary complex formation in live cells with endogenous protein levels, will further enhance our understanding of PROTAC-mediated protein degradation. Combining data from multiple orthogonal assays is crucial for building a comprehensive picture of ternary complex dynamics and for the rational design of next-generation protein degraders.
References
A Researcher's Guide to PROTAC Binding Kinetics: SPR vs. Alternative Technologies
In the rapidly advancing field of targeted protein degradation, understanding the binding kinetics of Proteolysis Targeting Chimeras (PROTACs) is paramount for developing effective therapeutics. The formation of a stable and efficient ternary complex—comprising the PROTAC, the target protein, and an E3 ligase—is the critical initiating step for subsequent ubiquitination and degradation. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technique to dissect these complex interactions in real-time. This guide provides a comprehensive comparison of SPR with other key biophysical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their drug discovery programs.
Comparing the Tools: A Quantitative Look at PROTAC Analysis
The choice of analytical technique can significantly impact the quality and depth of data obtained for PROTAC interactions. While methods like Isothermal Titration Calorimetry (ITC) provide thermodynamic data and Biolayer Interferometry (BLI) offers high-throughput screening, SPR excels in delivering precise kinetic information (kₐ and kₑ), which is crucial for understanding the dynamics of ternary complex formation and stability.
A cornerstone study in the field provides a direct comparison of SPR and ITC for the well-characterized BET degrader, MZ1, which targets the bromodomains of BRD2, BRD3, and BRD4 to the von Hippel-Lindau (VHL) E3 ligase. The data reveals a strong correlation in the measured dissociation constants (K₋) for both binary and ternary complexes, validating the accuracy of the surface-based SPR method against the in-solution ITC technique.[1][2][3] However, SPR offers the distinct advantages of higher throughput and the provision of kinetic rate constants, which are unattainable with ITC.[1]
While robust SPR, BLI, and ITC assays have been developed for the MZ1 system, BLI is generally less sensitive than SPR for detecting the binding of small molecules like PROTACs to their protein targets.[4] Its primary utility in this context is often for observing the formation of the much larger ternary complex.
Below is a summary of quantitative data comparing these techniques for the MZ1 PROTAC system.
| Interaction | Technique | K₋ (nM) | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Half-life (t₁/₂) (s) | Cooperativity (α) |
| MZ1 + VHL (Binary) | SPR | 68 | 1.1 x 10⁵ | 7.6 x 10⁻³ | 91 | - |
| ITC | 66 | - | - | - | - | |
| (MZ1:Brd4BD2) + VHL (Ternary) | SPR | 3.3 | 2.5 x 10⁵ | 8.2 x 10⁻⁴ | 845 | 20 |
| ITC | 3.7 | - | - | - | 18 | |
| MZ1 + Brd4BD2 (Binary) | SPR | 13.8 | - | - | - | - |
| ITC | 15 | - | - | - | - |
Table 1: Comparison of kinetic and affinity data for the PROTAC MZ1 obtained by SPR and ITC. The data demonstrates the strong agreement between the two methods for affinity (K₋) measurements and highlights SPR's unique ability to provide kinetic parameters. Cooperativity (α) is calculated as K₋binary / K₋ternary. Data sourced from Roy et al., 2019 and o2h discovery, 2024.
Visualizing the Workflow: The SPR Approach to Ternary Complex Analysis
The logical flow of an SPR experiment for PROTAC analysis is a multi-step process designed to first characterize the individual binary interactions before measuring the kinetics of the ternary complex. This systematic approach ensures data quality and allows for the calculation of key parameters like cooperativity.
Experimental Protocols
Detailed and robust experimental design is critical for generating high-quality, reproducible data. Below are foundational protocols for the three key biophysical techniques discussed.
Surface Plasmon Resonance (SPR) Protocol
This protocol is adapted from the well-established method for analyzing the VHL:MZ1:BRD4 ternary complex.
-
Immobilization:
-
A streptavidin-coated sensor chip (e.g., Biacore Sensor Chip SA) is used.
-
Site-specifically biotinylated E3 ligase complex (e.g., VCB: VHL/ElonginB/ElonginC) is immobilized on the sensor surface. This oriented immobilization ensures maximum activity of the ligase.
-
A reference flow cell is prepared by immobilizing streptavidin alone to allow for background signal subtraction.
-
-
Binary Interaction Analysis:
-
To determine the kinetics of the PROTAC binding to the E3 ligase, a dilution series of the PROTAC (e.g., MZ1) in running buffer is injected over the sensor surface.
-
Experiments are typically performed using a multi-cycle kinetic format, where the surface is regenerated between each concentration.
-
-
Ternary Complex Analysis:
-
To measure the ternary complex kinetics, the analyte consists of the PROTAC pre-incubated with a near-saturating concentration of the target protein (e.g., Brd4BD2). A 20- to 50-fold excess of the target protein over the PROTAC's binary K₋ for the target is recommended to ensure ≥95% formation of the binary complex in solution.
-
A dilution series of this pre-formed complex is injected over the immobilized E3 ligase.
-
For ternary complexes with slow dissociation rates, a single-cycle kinetic (SCK) format is preferred. This involves injecting multiple increasing concentrations of the analyte sequentially without regeneration, which preserves surface activity and saves time.
-
-
Data Analysis:
-
The resulting sensorgrams are double-referenced (subtracting both the reference surface signal and a buffer blank injection).
-
The data is fitted to a suitable binding model, typically a 1:1 Langmuir model, to determine the association rate (kₐ), dissociation rate (kₑ), and the dissociation constant (K₋).
-
The cooperativity factor (α) is calculated as the ratio of the binary K₋ (PROTAC to E3 ligase) to the ternary K₋.
-
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
All proteins and the PROTAC must be in an identical, well-matched buffer to minimize heats of dilution. Dialysis is highly recommended.
-
The E3 ligase is placed in the ITC cell at a concentration of approximately 10-20 µM.
-
The PROTAC is loaded into the injection syringe at a concentration 10-20 times higher than the protein in the cell.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: A series of small injections of the PROTAC solution are titrated into the E3 ligase solution in the cell. The heat change after each injection is measured.
-
PROTAC into Target Protein: A separate experiment is conducted by titrating the PROTAC into a solution of the target protein.
-
-
Ternary Titration:
-
A solution containing the E3 ligase pre-saturated with an excess of the target protein is prepared in the ITC cell.
-
The PROTAC is then titrated into this pre-formed binary complex solution to measure the thermodynamics of ternary complex formation.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable model (e.g., one-site binding) to determine the binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH).
-
Cooperativity is calculated from the affinities determined in the binary and ternary experiments.
-
Biolayer Interferometry (BLI) Protocol
BLI is a fluidics-free, dip-and-read system that measures changes in the interference pattern of light reflected from a biosensor tip, making it suitable for high-throughput applications.
-
Sensor Loading:
-
Streptavidin-coated biosensors are hydrated in the running buffer.
-
The biosensors are then dipped into a solution of biotinylated E3 ligase (e.g., VHL at 1.5 µg/mL) for a defined time (e.g., 80 seconds) to achieve a desired loading level (e.g., ~1.0 nm shift).
-
-
Baseline Establishment:
-
The loaded biosensors are moved to wells containing only running buffer to establish a stable baseline.
-
-
Association:
-
To measure ternary complex formation, the sensors are moved into wells containing a pre-incubated mixture of the PROTAC and the target protein at various concentrations. The association is monitored in real-time.
-
Due to lower sensitivity, detecting the initial binding of the small molecule PROTAC can be challenging. The assay is more robust for observing the binding of the larger target protein, facilitated by the PROTAC.
-
-
Dissociation:
-
After the association step, the sensors are moved back into wells containing only running buffer to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The resulting sensorgrams are aligned to the baseline and association steps.
-
The data is fitted to a 1:1 or 2:1 binding model to determine kinetic parameters. Due to the nature of the assay, the data is often used for rank-ordering compounds or confirming ternary complex formation rather than for precise kinetic determination.
-
Conclusion
Surface Plasmon Resonance provides a robust, sensitive, and information-rich platform for characterizing the binding kinetics of PROTACs. It delivers not only high-quality affinity data that is comparable to the gold-standard ITC method but also provides crucial kinetic insights into the formation and stability of the ternary complex—parameters that are increasingly understood to correlate with the ultimate degradation efficacy of a PROTAC. While techniques like BLI offer advantages in throughput for initial screening, SPR remains the superior choice for detailed kinetic characterization and lead optimization in PROTAC drug discovery. By understanding the strengths and limitations of each technique, researchers can build an effective and efficient workflow to accelerate the development of novel protein degraders.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzyl-PEG9-Ots: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Benzyl-PEG9-Ots, a PEG-based PROTAC linker used in advanced biochemical research. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle such specialized chemical compounds.
Summary of Key Disposal and Safety Information
| Parameter | Information | Citation |
| Primary Disposal Route | Dispose of as hazardous chemical waste through a licensed disposal contractor. | [1][2][3] |
| Chemical Neutralization | Recommended pre-treatment to reduce reactivity by hydrolyzing the tosylate group. | [4] |
| Spill Containment | Use inert absorbent material (e.g., sand, vermiculite). | [2] |
| Environmental Precautions | Prevent entry into drains, surface water, and groundwater. Do not dispose of down the drain. | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. | |
| Incompatible Materials | Strong oxidizing agents. |
Step-by-Step Disposal Protocol
A systematic approach is essential for the safe handling and disposal of this compound. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Experimental Protocols
Waste Collection and Segregation
-
Pure this compound: Collect any unused or waste pure compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.
-
Contaminated Labware: Any materials such as pipette tips, gloves, or vials that have come into contact with this compound should be considered contaminated. These items must be collected in a designated, sealed hazardous waste bag or container.
-
Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Do not dispose of it down the drain. Collect the solution in a labeled, sealed container.
Chemical Neutralization Protocol: Hydrolysis of this compound (Recommended)
The tosylate group is a reactive functional group. Chemical neutralization via hydrolysis is a recommended best practice to convert the tosylate into less reactive substances before final disposal. This process transforms the compound into benzyl-PEG9-alcohol and a salt of p-toluenesulfonic acid.
Objective: To hydrolyze the tosylate ester to reduce its reactivity for safer disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol (or a miscible solvent to aid dissolution)
-
Stir plate and stir bar
-
Appropriately sized reaction vessel (e.g., beaker or flask)
-
pH paper or pH meter
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood while wearing appropriate PPE.
-
Prepare Hydrolysis Solution: Prepare a 1 M to 2 M solution of sodium hydroxide in a water/ethanol mixture (e.g., a 1:1 ratio) to help dissolve the this compound.
-
Reaction: Place the this compound waste into the reaction vessel. Slowly add the basic hydrolysis solution while stirring. Gentle heating may be applied to facilitate the reaction, but is often not necessary.
-
Monitor Reaction: Allow the mixture to stir until the hydrolysis is complete. The completion can be monitored by an appropriate analytical method if necessary (e.g., TLC).
-
Neutralize Final Solution: Once the reaction is complete, carefully neutralize the basic solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8. Monitor the pH closely.
-
Final Collection: The resulting neutralized aqueous solution containing benzyl-PEG9-alcohol and sodium p-toluenesulfonate can now be collected in a designated aqueous hazardous waste container.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Contain Spill: Use an inert absorbent material such as sand, diatomaceous earth, or vermiculite to contain the spill.
-
Collect Absorbed Material: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.
-
Decontaminate Area: Clean the spill area with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Final Disposal
All waste containing this compound, including neutralized solutions and contaminated materials, must be disposed of as hazardous chemical waste.
-
Containerize and Label: Ensure all waste containers are tightly sealed, in good condition, and clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Arrange for Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for collection and final disposal.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and maintaining environmental integrity.
References
Personal protective equipment for handling Benzyl-PEG9-Ots
This guide provides immediate safety, operational, and disposal protocols for handling Benzyl-PEG9-Ots in a laboratory setting. These procedures are based on best practices for managing potentially hazardous chemicals, specifically tosylate and PEGylated compounds, to ensure the safety of researchers, scientists, and drug development professionals.
Immediate Safety Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the presence of a tosylate group suggests that the compound should be handled as a potentially hazardous substance. Tosylates are known to be good leaving groups, indicating chemical reactivity. Therefore, appropriate precautions must be taken to avoid exposure.
Key Hazards:
-
Skin and Eye Irritation: Similar to other tosylate compounds, this compound may cause skin and eye irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of the compound, particularly if it is in powder or aerosol form, may irritate the respiratory system.
-
Unknown Toxicity: As a research chemical, the full toxicological profile of this compound is likely not yet fully characterized. It is prudent to treat it as a compound with unknown toxicity and handle it with care.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, and a Face Mask. If the material is dusty or prone to aerosolization, a respirator may be necessary. |
| Dissolving and Solution Handling | Double Nitrile Gloves, Disposable Gown, and Safety Goggles. A face shield worn over safety glasses is recommended if there is a splash hazard. |
| Reaction Setup and Monitoring | Double Nitrile Gloves, Disposable Gown, and Safety Goggles. Work should be conducted in a well-ventilated fume hood. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, and Safety Goggles. |
When handling hazardous drugs or chemicals, it is essential to wear appropriate PPE. This includes gowns, face masks, gloves, and hair covers[1]. For compounding non-hazardous products, personnel should wear powder-free gloves (nitrile or neoprene are preferred), a disposable gown or a clean lab coat, and if necessary, a mask, hair covers, and eye protection[2].
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and spill kit are readily accessible.
-
Review Procedures: Before starting any work, review the experimental protocol and this safety guide.
3.2. Handling Procedure:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If working with a solid form, carefully weigh the required amount in the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Dissolving: Add the solvent to the vessel containing the this compound slowly to avoid splashing. If necessary, gently swirl or use a magnetic stirrer to facilitate dissolution.
-
Transfer: When transferring solutions, use appropriate tools such as a pipette or a syringe to minimize the risk of spills.
-
Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent.
3.3. Decontamination:
-
All non-disposable equipment that comes into contact with this compound should be decontaminated.
-
Wipe down the external surfaces of containers before removing them from the fume hood.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated consumables such as gloves, weighing papers, and pipette tips should be collected in a dedicated, labeled hazardous waste bag within the fume hood.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically resistant waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal:
-
Dispose of all hazardous chemical waste in accordance with local, state, and federal regulations. All hazardous materials should be handled and disposed of following guidelines such as those in "Prudent Practices in the Laboratory"[3].
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
